Product packaging for human Neuropeptide Y(Cat. No.:)

human Neuropeptide Y

Cat. No.: B11929316
M. Wt: 4272 g/mol
InChI Key: XKWCTHKJQNUFOQ-HRPSIEBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Neuropeptide Y Discovery and Classification

The journey into understanding Neuropeptide Y began in the early 1980s. In 1982, the peptide was first isolated from the porcine hypothalamus by Tatemoto and Mutt. wikipedia.orgpsu.edu Its name is derived from the single-letter abbreviation for the amino acid tyrosine (Y), as the peptide begins and ends with a tyrosine residue. psu.edu

Following its isolation, research quickly established its widespread presence. By 1983, NPY-ergic axon terminals were identified in the paraventricular nucleus (PVN) of the hypothalamus, with the highest concentrations of NPY immunoreactivity found within this region. wikipedia.org In situ hybridization studies later confirmed that the highest cellular levels of NPY mRNA were located in the arcuate nucleus (ARC) of the hypothalamus. wikipedia.org These early discoveries pinpointed the hypothalamus as a key site for NPY synthesis and action, laying the groundwork for future investigations into its functions. wikipedia.org

Neuropeptide Y as a Constituent of the Pancreatic Polypeptide Family

Neuropeptide Y is classified as a member of the Pancreatic Polypeptide (PP) family, which also includes Peptide YY (PYY) and Pancreatic Polypeptide (PP). nih.govnih.govnih.gov This classification is based on significant structural similarities, as all three peptides consist of 36 amino acids and share a characteristic tertiary structure known as the "PP fold," a hairpin-like formation. nih.govresearchgate.net

While related, the distribution of these peptides differs. NPY is found extensively throughout both the central and peripheral nervous systems. nih.govnih.gov In contrast, PYY and PP are primarily expressed by endocrine cells within the digestive system. nih.govnih.gov Specifically, PP is synthesized by F-cells in the islets of the pancreas, while PYY is found in intestinal endocrine cells. nih.gov Despite these differences in location, their structural homology underlies their grouping into a single peptide family. nih.govmdpi.com

Table 1: The Neuropeptide Y Family

Peptide Primary Location Key Characteristics
Neuropeptide Y (NPY) Central & Peripheral Nervous System 36 amino acids; highly conserved; involved in numerous physiological processes. nih.govnih.gov
Peptide YY (PYY) Endocrine cells of the digestive system 36 amino acids; shares ~70% homology with NPY; primarily involved in gut-brain axis signaling. nih.govnih.gov

| Pancreatic Polypeptide (PP) | F-cells of the pancreatic islets | 36 amino acids; shares ~50% homology with NPY; primarily involved in digestion and food intake regulation. nih.govnih.gov |

Fundamental Conceptualization of Neuropeptide Y as a Central and Peripheral Neurotransmitter and Neuromodulator

Neuropeptide Y functions as both a neurotransmitter and a neuromodulator throughout the central and peripheral nervous systems. nih.govnih.gov A neurotransmitter is a chemical messenger released from a neuron to transmit a signal across a synapse to a target cell, often causing a rapid, direct excitatory or inhibitory effect. wikipedia.org A neuromodulator, on the other hand, is a substance that influences the release or action of other neurotransmitters, often with a more diffuse and prolonged effect by acting on G-protein coupled receptors. wikipedia.orgyoutube.com

NPY primarily exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), specifically the Y1, Y2, Y4, and Y5 receptors, which aligns with its role as a neuromodulator. ingentaconnect.comwikipedia.orgnih.gov

In the Central Nervous System (CNS): NPY is one of the most abundant neuropeptides in the brain, with high concentrations in the hypothalamus, amygdala, hippocampus, nucleus accumbens, and cerebral cortex. nih.govnih.gov In the CNS, NPY is often co-localized and co-released with other neurotransmitters, such as gamma-aminobutyric acid (GABA) and norepinephrine (B1679862). wikipedia.orgnih.govnews-medical.net This co-release allows NPY to modulate the effects of these classical neurotransmitters. unil.ch Its functions in the brain are extensive, including the potent stimulation of food intake, regulation of anxiety and stress responses, and involvement in neurogenesis. nih.govnih.govwikipedia.org

In the Peripheral Nervous System (PNS): NPY is widely distributed in the PNS, particularly within neurons of the sympathetic nervous system, where it is stored and released alongside norepinephrine and adenosine (B11128) triphosphate (ATP). nih.govwikipedia.orgmdpi.com In this capacity, it acts as a potent vasoconstrictor and plays a role in regulating cardiovascular function. nih.govwikipedia.org It also innervates coronary vessels, indicating a potential role in coronary blood flow regulation. nih.gov

Table 2: Research Findings on NPY's Role

System Location Co-released with Primary Function Reference
Central Nervous System Hypothalamus, Amygdala, Hippocampus GABA, Norepinephrine Neuromodulation (e.g., appetite, anxiety) nih.govwikipedia.orgnih.gov

| Peripheral Nervous System | Sympathetic Neurons | Norepinephrine, ATP | Neuromodulation (e.g., vasoconstriction) | nih.govwikipedia.orgmdpi.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C189H285N55O57S B11929316 human Neuropeptide Y

Properties

Molecular Formula

C189H285N55O57S

Molecular Weight

4272 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C189H285N55O57S/c1-15-93(7)148(179(295)234-128(81-140(193)254)168(284)226-123(74-92(5)6)171(287)239-149(94(8)16-2)180(296)240-150(99(13)247)181(297)222-115(31-22-67-208-189(202)203)156(272)220-117(56-59-139(192)253)161(277)218-113(29-20-65-206-187(198)199)157(273)224-121(151(195)267)76-101-38-48-107(249)49-39-101)238-172(288)126(79-104-44-54-110(252)55-45-104)229-167(283)127(80-105-86-204-90-210-105)230-159(275)114(30-21-66-207-188(200)201)219-164(280)122(73-91(3)4)225-154(270)96(10)212-173(289)133(88-245)236-166(282)125(78-103-42-52-109(251)53-43-103)228-165(281)124(77-102-40-50-108(250)51-41-102)227-158(274)112(28-19-64-205-186(196)197)216-152(268)95(9)211-155(271)119(62-72-302-14)221-169(285)130(84-146(263)264)232-162(278)118(58-61-144(259)260)217-153(269)97(11)213-176(292)136-33-24-68-241(136)182(298)98(12)214-163(279)129(83-145(261)262)231-160(276)116(57-60-143(257)258)215-142(256)87-209-175(291)135-32-23-70-243(135)185(301)132(82-141(194)255)235-170(286)131(85-147(265)266)233-177(293)138-35-26-71-244(138)184(300)120(27-17-18-63-190)223-174(290)134(89-246)237-178(294)137-34-25-69-242(137)183(299)111(191)75-100-36-46-106(248)47-37-100/h36-55,86,90-99,111-138,148-150,245-252H,15-35,56-85,87-89,190-191H2,1-14H3,(H2,192,253)(H2,193,254)(H2,194,255)(H2,195,267)(H,204,210)(H,209,291)(H,211,271)(H,212,289)(H,213,292)(H,214,279)(H,215,256)(H,216,268)(H,217,269)(H,218,277)(H,219,280)(H,220,272)(H,221,285)(H,222,297)(H,223,290)(H,224,273)(H,225,270)(H,226,284)(H,227,274)(H,228,281)(H,229,283)(H,230,275)(H,231,276)(H,232,278)(H,233,293)(H,234,295)(H,235,286)(H,236,282)(H,237,294)(H,238,288)(H,239,287)(H,240,296)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H4,196,197,205)(H4,198,199,206)(H4,200,201,207)(H4,202,203,208)/t93-,94-,95-,96-,97-,98-,99+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,148-,149-,150-/m0/s1

InChI Key

XKWCTHKJQNUFOQ-HRPSIEBRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Molecular and Cellular Biology of Human Neuropeptide Y

Biosynthesis and Post-Translational Processing of Neuropeptide Y

The production of biologically active NPY is a multi-step process that begins with the synthesis of a larger precursor protein and involves several stages of enzymatic modification. nih.govimrpress.com This tightly regulated pathway ensures the generation of the mature peptide and its active fragments.

Prepro-hormone Processing and Mature Peptide Formation

The journey of NPY biosynthesis starts with the translation of its corresponding mRNA into a prepro-hormone, known as prepro-NPY, on ribosomes associated with the rough endoplasmic reticulum (RER). nih.govsketchy.com This initial precursor is a long polypeptide chain that contains the sequence for the mature NPY peptide, a signal peptide at its N-terminus, and a C-terminal flanking peptide. sketchy.comresearchgate.net

Within the lumen of the RER, the signal peptide is rapidly cleaved off by a signal peptidase, a process that guides the nascent polypeptide into the secretory pathway. nih.govkarger.com This cleavage event results in the formation of pro-NPY. The pro-hormone is then transported from the RER to the Golgi apparatus. mdpi.comimrpress.com

In the trans-Golgi network and subsequently within immature secretory vesicles, pro-NPY undergoes further proteolytic processing. nih.govresearchgate.net This critical step is mediated by a family of enzymes known as prohormone convertases (PCs), which are subtilisin/kexin-like serine proteases. researchgate.net These enzymes recognize and cleave at specific pairs of basic amino acid residues. In the case of pro-NPY, a single cleavage at a -Lys-Arg- sequence releases the mature 36-amino acid NPY peptide. nih.gov Studies have shown that while pro-NPY with an -Arg-Arg- sequence is cleaved at a similar rate to the wild-type, an -Arg-Lys- sequence is cleaved more slowly, and a -Lys-Lys- sequence is processed very poorly, highlighting the specificity of the processing enzymes. nih.gov Following this endoproteolytic cleavage, any remaining basic residues at the C-terminus are removed by carboxypeptidases, such as carboxypeptidase E (CPE). imrpress.comresearchgate.net The final step in the formation of mature NPY is C-terminal amidation, a crucial modification for the biological activity of many neuropeptides. researchgate.net

Enzymatic Metabolism and Generation of Active Fragments (e.g., NPY(3-36))

Once secreted, the biological activity of NPY can be further modulated through enzymatic metabolism, which generates truncated but still active peptide fragments. nih.gov The primary enzymes involved in the N-terminal processing of NPY are dipeptidyl peptidase IV (DPPIV, also known as CD26) and aminopeptidase (B13392206) P. nih.govnih.gov

DPPIV is a serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides where the second amino acid is a proline. nih.govnih.gov In the case of NPY, DPPIV removes the N-terminal Tyr-Pro dipeptide, generating the fragment NPY(3-36). nih.govnih.gov This processed form of NPY exhibits altered receptor selectivity, losing its affinity for the Y1 receptor subtype while becoming a selective agonist for the Y2 and Y5 receptors. nih.govnih.gov Aminopeptidase P can also cleave the N-terminal tyrosine residue to produce NPY(2-36). nih.govresearchgate.net

Kinetic studies in human serum have indicated that NPY(1-36) is rapidly cleaved, with the primary fragment being NPY(3-36). researchgate.net Further degradation of NPY can occur through the action of other enzymes. Neprilysin (NEP), an endopeptidase, can cleave NPY at internal sites, such as between Tyr20-Tyr21 and Leu30-Ile31, generating smaller C-terminal fragments like NPY(21-36) and NPY(31-36). nih.govjneurosci.org Additionally, plasma kallikrein has been shown to convert NPY(3-36) into NPY(3-35), a fragment that appears to be inactive at Y1, Y2, and Y5 receptors and may represent a clearance product. nih.govresearchgate.net

Genetic Regulation of Human Neuropeptide Y Expression

The human NPY gene is located on chromosome 7p15.3. frontiersin.orgwikipedia.org The expression of this gene is subject to complex regulation, influenced by various transcription factors and signaling pathways. The promoter region of the NPY gene contains regulatory sequences that bind these factors, thereby controlling the rate of transcription. nih.gov

Genetic variations within the NPY gene have been shown to impact its expression and have been linked to differences in physiological responses. For instance, common genetic variations in the human NPY promoter can alter glucocorticoid signaling. nih.gov One such variation, a deletion at position -880, disrupts a glucocorticoid response element motif. nih.gov This disruption can lead to increased NPY transcription and secretion, which has been associated with heightened stress responses and an increased risk for hypertension. nih.gov Studies have also found that certain single nucleotide polymorphisms (SNPs), such as rs5573, may be associated with altered plasma NPY levels. frontiersin.org The regulation of NPY expression is also connected to other factors, such as Brain-Derived Neurotrophic Factor (BDNF), which can influence NPY mRNA levels. frontiersin.org

Subcellular Localization and Packaging within Neurons

Following its synthesis and processing, NPY is packaged into large dense-core vesicles (LDCVs) in the trans-Golgi network. mdpi.comresearchgate.net These vesicles serve as the primary storage depot for NPY within neurons before its release. researchgate.net NPY is widely distributed throughout the central and peripheral nervous systems. frontiersin.orgnih.gov

In the brain, high concentrations of NPY-containing neurons are found in various regions, including the hypothalamus (particularly the arcuate nucleus), the hippocampus (specifically the dentate gyrus), the amygdala, the nucleus accumbens, and the cerebral cortex. mdpi.comwikipedia.orgfrontiersin.org NPY is often co-localized and co-released with other neurotransmitters, such as GABA and glutamate (B1630785). wikipedia.org

Within these brain regions, NPY-immunoreactive cell bodies and fibers are distinctly localized. For example, in the hippocampus, the majority of intensely labeled NPY cell bodies are found in the stratum oriens (B10768531) of the CA1 and CA3 regions and in the hilus of the dentate gyrus. deepdyve.com Fine, varicose NPY-positive processes are present in all layers of the hippocampal formation. deepdyve.com In the nucleus accumbens, one of the areas with the highest NPY concentrations, the peptide is expressed mainly in medium-sized aspiny neurons. mdpi.com Astrocytes have also been shown to be capable of synthesizing and releasing NPY. frontiersin.org The packaging of NPY into LDCVs allows for its regulated secretion in response to specific stimuli, enabling its diverse modulatory roles in neuronal communication. frontiersin.org

Compound and Gene Information

NameTypeFunction/Significance
Neuropeptide Y (NPY)PeptideA 36-amino acid neurotransmitter involved in various physiological processes. frontiersin.org
Peptide YY (PYY)PeptideA related peptide that belongs to the same family as NPY. nih.gov
Pancreatic Polypeptide (PP)PeptideA related peptide that belongs to the same family as NPY. mdpi.com
Prepro-Neuropeptide YPrecursor ProteinThe initial translation product that is processed to form NPY. sketchy.com
Pro-Neuropeptide YPro-hormoneAn intermediate in NPY biosynthesis, formed after cleavage of the signal peptide. nih.gov
NPY(2-36)Active FragmentA metabolite of NPY formed by aminopeptidase P, active at Y2/Y5 receptors. jneurosci.org
NPY(3-36)Active FragmentA major metabolite of NPY formed by DPPIV, selective for Y2/Y5 receptors. nih.govnih.gov
NPY(3-35)Inactive FragmentA metabolite of NPY(3-36) formed by plasma kallikrein. nih.govresearchgate.net
Dipeptidyl Peptidase IV (DPPIV/CD26)EnzymeA serine protease that cleaves NPY to NPY(3-36). nih.govnih.gov
Aminopeptidase PEnzymeAn aminopeptidase that can cleave NPY to NPY(2-36). nih.gov
Neprilysin (NEP)EnzymeAn endopeptidase that degrades NPY into smaller fragments. nih.govjneurosci.org
Plasma KallikreinEnzymeAn enzyme that converts NPY(3-36) to NPY(3-35). nih.govresearchgate.net
Prohormone Convertases (PCs)Enzyme FamilySerine proteases that process pro-NPY into mature NPY. researchgate.net
Carboxypeptidase E (CPE)EnzymeAn enzyme that removes C-terminal basic residues during NPY biosynthesis. imrpress.com
NPY GeneGeneThe gene located on chromosome 7 that encodes for Neuropeptide Y. frontiersin.orgwikipedia.org
Brain-Derived Neurotrophic Factor (BDNF)ProteinA neurotrophin that can regulate the expression of NPY. frontiersin.org

Neuroanatomical and Systemic Distribution of Human Neuropeptide Y

Central Nervous System Distribution

The central nervous system (CNS) is a primary domain of NPY activity, with significant concentrations found throughout its various structures. mdpi.com NPY-containing neurons and fibers are strategically positioned to modulate everything from basic homeostatic functions to complex behaviors.

Hypothalamic Nuclei: A Hub of NPYergic Control

The hypothalamus, a critical control center for numerous bodily functions, exhibits particularly high concentrations of Neuropeptide Y. nih.govwikipedia.org NPY's influence here is profound, regulating neuroendocrine output and energy balance. wikipedia.orgoup.com

Arcuate Nucleus (ARC): The arcuate nucleus contains the highest cellular levels of NPY messenger RNA (mRNA), identifying it as a primary site of NPY synthesis in the hypothalamus. wikipedia.orgoup.com NPY-producing neurons in the ARC are pivotal in orchestrating feeding behavior and are themselves regulated by various peripheral signals related to energy status. oup.comnews-medical.net These neurons co-express other important neurotransmitters, including GABA and agouti-related protein (AgRP). oup.comnih.gov A significant portion of these NPY neurons are GABAergic and are predominantly located in the dorsomedial part of the nucleus. nih.gov

Paraventricular Nucleus (PVN): The paraventricular nucleus is densely innervated by NPY-ergic axon terminals, displaying some of the highest levels of NPY immunoreactivity in the hypothalamus. wikipedia.orgnih.gov Projections from the arcuate nucleus are a major source of this NPY innervation to the PVN. nih.govoup.com This pathway is instrumental in the regulation of feeding and the release of hormones like corticotropin-releasing hormone (CRH) and thyrotropin-releasing hormone (TRH). wikipedia.orgnih.govoup.com

Dorsomedial and Ventromedial Nuclei (DMH/VMN): The dorsomedial hypothalamus shows a dense innervation of NPY fibers, particularly in its caudal part. nih.gov The ventromedial nucleus is highly sensitive to the actions of NPY, which robustly inhibits VMN neurons, thereby influencing energy balance. jneurosci.org

Supraoptic Nucleus (SON): While oxytocin (B344502) is a primary product of the supraoptic nucleus, this area also contains NPY. wikipedia.org

Median Eminence: The median eminence displays dynamic and marked fluctuations in NPY concentrations, which are closely associated with hormonal surges, such as the preovulatory luteinizing hormone (LH) surge. nih.govnih.gov A subset of NPY neurons terminates here, suggesting a direct role in the regulation of pituitary hormone release. nih.gov

Hypothalamic NucleusKey Findings on Neuropeptide Y Distribution
Arcuate Nucleus (ARC) Highest cellular levels of NPY mRNA; primary site of NPY synthesis. wikipedia.orgoup.com Co-expression with GABA and AgRP. oup.comnih.gov
Paraventricular Nucleus (PVN) Dense innervation by NPY axon terminals. wikipedia.orgnih.gov Receives major NPY projections from the ARC. nih.govoup.com
Dorsomedial Nucleus (DMH) Dense NPY fiber innervation, especially in the caudal region. nih.gov
Ventromedial Nucleus (VMN) Highly sensitive to NPY, which inhibits neuronal activity. jneurosci.org
Supraoptic Nucleus (SON) Presence of Neuropeptide Y has been noted. wikipedia.org
Median Eminence Exhibits significant, dynamic fluctuations in NPY levels linked to hormonal regulation. nih.govnih.gov

Limbic System Structures: The Emotional Core

The limbic system, central to emotion, memory, and motivation, is another area with a high concentration of NPY and its receptors. mdpi.comnih.gov

Amygdala: High concentrations of NPY immunoreactivity are found in the medial amygdala. nih.gov NPY and its receptors are highly expressed in the amygdala, a key region for processing fear and anxiety. mdpi.com Notably, NPY neurons in the basolateral amygdala project to the nucleus accumbens, influencing reward-related behaviors. frontiersin.org

Hippocampus: The hippocampus, particularly the dentate gyrus, shows high concentrations of NPY synthesis and action. wikipedia.org NPY is prominently expressed in hippocampal interneurons and plays a role in modulating excitatory synaptic transmission. jneurosci.orgbohrium.com

Septum: The lateral septum expresses high levels of NPY-like immunoreactivity. nih.gov NPY-containing neurons from the arcuate nucleus are known to project to the medial septum-diagonal band, a region rich in gonadotropin-releasing hormone (GnRH) producing cells. nih.gov

Nucleus Accumbens (NAc): The nucleus accumbens has one of the highest concentrations of NPY in the brain. nih.govnih.govresearchgate.net NPY is primarily expressed in medium-sized aspiny neurons throughout this structure, which is a critical component of the ventral striatum involved in reward and motivation. nih.govproquest.com

Limbic System StructureKey Findings on Neuropeptide Y Distribution
Amygdala High NPY immunoreactivity in the medial amygdala. nih.gov Projections from the basolateral amygdala to the nucleus accumbens. frontiersin.org
Hippocampus High concentrations of NPY synthesis and action, especially in the dentate gyrus. wikipedia.org Expressed in interneurons. jneurosci.org
Septum High expression of NPY-like immunoreactivity in the lateral septum. nih.gov Receives NPY projections from the arcuate nucleus. nih.gov
Nucleus Accumbens (NAc) One of the highest concentrations of NPY in the brain. nih.govnih.govresearchgate.net Expressed in medium-sized aspiny neurons. nih.govproquest.com

Cortical and Subcortical Regions: Widespread Modulation

NPY's presence extends throughout various other cortical and subcortical areas, indicating its role as a broad neuromodulator.

Cerebral Cortex: Numerous cell bodies containing NPY are located within the cerebral cortex, particularly in layers V and VI. nih.govnih.gov These NPY neurons are typically intrinsic, aspiny interneurons. nih.gov In the human prefrontal cortex, 60 different neuropeptides, including NPY, have been detected. pnas.org

Striatum: The striatum, particularly the caudate and putamen, contains a large number of NPY neuronal cell bodies. nih.govnih.gov These NPY-positive neurons are generally medium-sized, aspiny interneurons that co-express somatostatin. nih.govoup.com Interestingly, while cortical NPY neurons are GABAergic, those in the striatum are not. nih.gov

Thalamus: High concentrations of NPY immunoreactivity are found in the paraventricular thalamic nucleus. nih.gov

Brainstem: NPY is present in various brainstem nuclei, including the nucleus tractus solitarius. nih.gov

Periaqueductal Gray (PAG): NPY-immunoreactive cell bodies and fibers are strongly expressed in the periaqueductal gray. nih.govproquest.com

Locus Coeruleus: This brainstem nucleus, a primary source of norepinephrine (B1679862) in the brain, also shows strong expression of NPY-immunoreactive cell bodies and fibers. nih.govproquest.com

Spinal Cord Localization

NPY is also found within the spinal cord, where it plays a role in sensory processing. Numerous nerve fibers containing NPY are particularly concentrated in the substantia gelatinosa of the dorsal horn. oup.com In the ventral spinal cord, NPY-containing nerves are sparser but become more abundant in the lumbosacral segments. oup.com

Peripheral Nervous System Distribution

Beyond the confines of the CNS, Neuropeptide Y is a significant player in the peripheral nervous system (PNS), particularly within the autonomic nervous system. youtube.commdpi.com

Gastrointestinal Tract Innervation

Neuropeptide Y is prominently found throughout the gastrointestinal (GI) tract of several mammalian species, including rats, pigs, and guinea pigs. mdpi.com Within the gut, NPY is primarily localized to enteric neurons, which form the intrinsic nervous system of the digestive tract. physiology.org Specifically, NPY is present in both the myenteric and submucosal plexuses. physiology.org In the myenteric plexus, it is found in interneurons and descending inhibitory motor neurons, while in the submucosal plexus, it is located in non-cholinergic secretomotor neurons. physiology.org

NPY-containing nerve fibers are also found in close association with immune cells within the lamina propria of the gut, suggesting a role in modulating intestinal inflammation. physiology.org Furthermore, sympathetic neurons that supply the vascular system of the GI tract are a significant source of NPY, whereas sympathetic neurons innervating the mucosa itself largely lack this peptide. physiology.org A minor contribution to the gut's NPY content comes from primary afferent neurons originating in the dorsal root ganglia. physiology.org Exceptionally high concentrations of NPY have been noted in the region of the lower esophageal sphincter. mdpi.com

Cardiovascular System Localization

In the cardiovascular system, Neuropeptide Y is extensively distributed and is considered the most abundant neuropeptide in the heart. frontiersin.org It is primarily found in post-ganglionic sympathetic neurons that innervate the vasculature, endocardium, and cardiomyocytes. frontiersin.org NPY is also present in intracardiac ganglia and parasympathetic neurons. frontiersin.org The peptide is co-released with norepinephrine from sympathetic nerves, particularly during periods of heightened sympathetic activity. nih.gov Its presence in nerve fibers surrounding blood vessels points to its significant role in the regulation of vascular tone and blood flow. nih.govphysiology.org

Presence in Other Peripheral Tissues

The distribution of Neuropeptide Y extends to a wide range of other peripheral tissues, highlighting its pleiotropic functions.

Retina: NPY and its receptors are found in the retina of several species. frontiersin.org It is expressed by amacrine cells and displaced amacrine cells in the mouse and human retina. nih.gov The presence of NPY in these retinal cells suggests its involvement in retinal signaling and neuroprotection. wikipedia.orgfrontiersin.org

Smooth Muscle: NPY-immunoreactive nerve fibers are observed in close proximity to non-vascular smooth muscle. physiology.org In the vascular system, Y1 receptors, a primary receptor for NPY, are predominantly located on vascular smooth muscle cells. nih.gov

Bone Marrow: NPY is produced by several cell types within the bone marrow, including nerve fibers, hematopoietic cells, and stromal cells. oup.com Sympathetic nerve fibers within the bone marrow microenvironment are a key source of NPY, where it plays a role in regulating hematopoietic stem cell functions. oup.com

Thymus: While specific details on NPY distribution within the thymus are less extensively documented in the provided results, its presence in immune cells implies a potential role in this primary lymphoid organ.

Immune Cells: NPY is produced and released by various immune cells, including monocytes, macrophages, lymphocytes, dendritic cells, and granulocytes. acs.orgnih.gov This autocrine and paracrine action allows NPY to directly modulate immune cell functions such as proliferation, migration, and cytokine secretion. acs.orgnih.govnih.gov

Urogenital Tract: In the human female genital tract, high concentrations of NPY immunoreactivity are found in the uterine artery, ovary, fallopian tube, cervix, and vagina. physiology.orgnih.gov The NPY is confined to nerve fibers, with the highest density observed around blood vessels. physiology.orgnih.gov In the male genital tract of various mammals, NPY-positive nerve fibers are found in the vasculature, smooth muscle layers, and interstitium of organs such as the testes, epididymis, ductus deferens, and prostate gland. oup.com

Spleen: The spleen is innervated by sympathetic nerves that release NPY, which can then act on immune cells within the spleen to modulate immune responses. acs.org

Kidney: NPY is present in the renal artery and within the kidney itself, particularly in the cortex and corticomedullary interface. It is co-localized with the sympathetic nervous system, including the renal nerves. NPY receptors are also expressed in the kidney.

Liver: NPY-like immunoreactivity is detected in nerve fibers within the liver of various vertebrates. In many species, these fibers are distributed around the walls of hepatic vessels and bile ducts in Glisson's sheath. In some mammals, including humans, numerous NPY-positive fibers also form a dense network surrounding hepatocytes. NPY has also been found in the cytoplasm of pericentral hepatocytes and cholangiocytes.

Specific Cell Type Expression within Central and Peripheral Systems

The functional diversity of Neuropeptide Y is intrinsically linked to its expression in specific cell populations throughout the central and peripheral nervous systems.

Within the central nervous system (CNS) , high concentrations of NPY are synthesized in various key regions:

Hypothalamus: The arcuate nucleus of the hypothalamus exhibits one of the highest concentrations of NPY synthesis. wikipedia.org NPY-producing neurons in the arcuate nucleus play a crucial role in regulating appetite and energy homeostasis. A subpopulation of these NPY-immunopositive cells in the arcuate nucleus also concentrates estradiol, suggesting direct modulation by steroid hormones.

Hippocampus: NPY is produced by GABAergic interneurons in the hippocampus, particularly in the dentate gyrus. wikipedia.orgfrontiersin.org

Amygdala: NPY-expressing neurons are present in the amygdala, a brain region critical for processing emotions like fear and anxiety. wikipedia.org Specifically, NPY neurons in the basolateral amygdala project to the nucleus accumbens.

Cerebral Cortex: NPY is expressed in interneurons within the cerebral cortex. frontiersin.org

Other CNS Regions: NPY expression is also found in the thalamus, brainstem, cerebellum, nucleus accumbens, and striatum. frontiersin.orgmdpi.com In the nucleus accumbens, NPY is principally expressed in medium-sized aspiny neurons. mdpi.com

In the peripheral nervous system , NPY is predominantly expressed by:

Sympathetic Neurons: Post-ganglionic sympathetic neurons are a major source of NPY in the periphery, where it is often co-localized and co-released with norepinephrine. physiology.orgnih.gov These neurons innervate a wide range of tissues, including the cardiovascular system, gastrointestinal tract, urogenital tract, spleen, and bone marrow. frontiersin.orgphysiology.orgoup.comacs.org

Enteric Neurons: As mentioned previously, NPY is widely expressed in various types of neurons within the enteric nervous system of the gut. physiology.org

Parasympathetic Neurons: NPY is also found in some parasympathetic neurons, such as those in the intracardiac ganglia. frontiersin.org

Primary Afferent Neurons: A smaller population of primary afferent neurons originating in the dorsal root ganglia also expresses NPY. physiology.org

The specific expression of NPY in these diverse neuronal and non-neuronal cell types across the central and peripheral systems is fundamental to its multifaceted roles in human physiology.

Data Tables

Table 1: Distribution of Human Neuropeptide Y in Peripheral Tissues

Tissue/SystemSpecific LocationPrimary Source/Cell Type
Gastrointestinal Tract Myenteric and submucosal plexuses, lower esophageal sphincterEnteric neurons (interneurons, inhibitory motor neurons, secretomotor neurons) mdpi.comphysiology.org
Cardiovascular System Heart (vasculature, endocardium, cardiomyocytes), blood vesselsPost-ganglionic sympathetic neurons, intracardiac ganglia, parasympathetic neurons frontiersin.org
Retina Amacrine cells, displaced amacrine cellsRetinal neurons nih.gov
Smooth Muscle Vascular and non-vascular smooth muscleInnervating nerve fibers physiology.orgnih.gov
Bone Marrow Bone marrow microenvironmentSympathetic nerve fibers, hematopoietic cells, stromal cells oup.com
Immune System Various lymphoid tissues and circulationMonocytes, macrophages, lymphocytes, dendritic cells, granulocytes acs.orgnih.gov
Urogenital Tract (Female) Uterine artery, ovary, fallopian tube, cervix, vaginaNerve fibers, particularly around blood vessels physiology.orgnih.gov
Urogenital Tract (Male) Testes, epididymis, ductus deferens, prostate glandNerve fibers in vasculature, smooth muscle, and interstitium oup.com
Spleen -Innervating sympathetic nerves acs.org
Kidney Renal artery, cortex, corticomedullary interfaceInnervating sympathetic nerves
Liver Around hepatic vessels and bile ducts, surrounding hepatocytesNerve fibers, pericentral hepatocytes, cholangiocytes

Table 2: Expression of this compound in the Central Nervous System

Brain RegionSpecific Nucleus/AreaCell Type
Hypothalamus Arcuate nucleusNPY-producing neurons wikipedia.org
Hippocampus Dentate gyrusGABAergic interneurons wikipedia.orgfrontiersin.org
Amygdala Basolateral amygdalaNPY-expressing neurons wikipedia.org
Cerebral Cortex -Interneurons frontiersin.org
Basal Ganglia Nucleus accumbens, StriatumMedium-sized aspiny neurons (in NAc) mdpi.com
Thalamus -NPY-expressing neurons frontiersin.org
Brainstem -NPY-expressing neurons frontiersin.org
Cerebellum -NPY-expressing neurons frontiersin.org

Receptor Pharmacology and Signaling of Human Neuropeptide Y

Neuropeptide Y Receptor Family Classification and Characterization

The human Neuropeptide Y receptor family is a group of related proteins that bind to NPY and other structurally similar peptides, initiating a cellular response.

This compound receptors are members of the G-protein coupled receptor (GPCR) superfamily, specifically belonging to the Class A, or rhodopsin-like, family of GPCRs. nih.govresearchgate.net These receptors are characterized by their seven transmembrane domains. The binding of NPY to its receptor induces a conformational change, which in turn activates intracellular heterotrimeric G-proteins. The primary G-proteins coupled to NPY receptors are of the Gi/o family. nih.gov This coupling is pertussis toxin-sensitive, a characteristic feature of Gi/o protein-mediated signaling. nih.gov

In humans, there are four well-characterized functional NPY receptor subtypes: Y1, Y2, Y4, and Y5. nih.govresearchgate.net Each subtype is encoded by a distinct gene and exhibits a unique pharmacological profile and tissue distribution, which contributes to the wide range of physiological effects attributed to NPY.

Y1 Receptor (Y1R): The Y1 receptor is a key mediator of NPY's effects on food intake, anxiety, and vasoconstriction. researchgate.netpnas.orgoup.com It binds with high affinity to both NPY and the related peptide, Peptide YY (PYY). researchgate.netnih.gov The Y1 receptor is involved in postsynaptic neurotransmission. pnas.org

Y2 Receptor (Y2R): The Y2 receptor is primarily known for its role as a presynaptic autoreceptor, inhibiting the release of NPY and other neurotransmitters. pnas.org It is also involved in the regulation of appetite, with its activation generally leading to a decrease in food intake. pnas.org Y2 receptors bind both NPY and PYY with high affinity. researchgate.net

Y4 Receptor (Y4R): Unlike the other subtypes, the Y4 receptor shows a preferential affinity for Pancreatic Polypeptide (PP) over NPY and PYY. nih.govnih.gov This receptor is significantly involved in the regulation of appetite and energy homeostasis. nih.gov

Y5 Receptor (Y5R): The Y5 receptor is strongly implicated in the stimulation of food intake and is often referred to as the "feeding" receptor. nih.govpnas.org It binds NPY and PYY with high affinity. cell.com

Receptor SubtypePrimary Endogenous Ligand(s)Key Functions
Y1 Neuropeptide Y (NPY), Peptide YY (PYY)Stimulation of food intake, anxiety regulation, vasoconstriction
Y2 Neuropeptide Y (NPY), Peptide YY (PYY)Inhibition of neurotransmitter release, appetite suppression
Y4 Pancreatic Polypeptide (PP)Appetite regulation, energy homeostasis
Y5 Neuropeptide Y (NPY), Peptide YY (PYY)Stimulation of food intake

While five NPY receptor subtypes (Y1, Y2, Y4, Y5, and Y6) have been identified in mammals, the Y6 receptor is a non-functional pseudogene in humans. nih.govfrontiersin.org The human Y6 receptor gene contains a frameshift mutation that results in a truncated, non-functional protein. nih.govresearchgate.net Therefore, it does not play a role in mediating the physiological effects of NPY in humans.

The evolution of the NPY receptor family has occurred through a series of gene and chromosome duplications. researchgate.netplos.org The Y1 and Y2 receptor subtypes exhibit high amino acid sequence identity between different mammalian species, suggesting a high degree of evolutionary conservation. researchgate.netplos.org In contrast, the Y4, Y5, and y6 subtypes show lower sequence homology. researchgate.netplos.org The genes for the Y1, Y2, and Y5 receptors are clustered on human chromosome 4, indicating they likely arose from a common ancestral gene triplet through local duplications. researchgate.netplos.org The Y4 and Y6 receptor genes are located on chromosomes 10 and 5, respectively. nih.govresearchgate.net Phylogenetic analyses suggest that the Y1, Y4, and Y6 receptors are more closely related to each other than to the Y2 and Y5 receptors.

Differential Receptor Expression Patterns and Tissue Specificity

The diverse physiological actions of Neuropeptide Y are, in part, a consequence of the distinct and often overlapping expression patterns of its receptor subtypes throughout the central nervous system and peripheral tissues.

The Y1 receptor is widely distributed, with notable expression in the colon, kidney, adrenal gland, heart, and placenta. nih.govnih.gov It is also found in blood vessels. nih.gov In the brain, Y1 receptors are present in the hypothalamus, hippocampus, neocortex, and thalamus. nih.gov The Y2 receptor is also expressed in the colon and kidney, as well as in cardiovascular tissues. nih.gov Within the central nervous system, Y2 receptor mRNA is found in the CA3 region of the hippocampus and the arcuate nucleus of the hypothalamus. aging-us.com

The Y4 receptor is predominantly expressed in the gastrointestinal tract, including the colon, as well as the pancreas and prostate. nih.gov It is also present in the brain. nih.gov The Y5 receptor is primarily expressed in the central nervous system, with high densities in the hippocampus and hypothalamus. nih.gov Expression of Y5 receptors has also been identified in adipose and lymphoid tissues. researchgate.net

Receptor SubtypeCentral Nervous System ExpressionPeripheral Tissue Expression
Y1 Hypothalamus, hippocampus, neocortex, thalamusColon, kidney, adrenal gland, heart, placenta, blood vessels, adipose tissue
Y2 Hippocampus (CA3 region), arcuate nucleusColon, kidney, cardiovascular tissues
Y4 BrainGastrointestinal tract, pancreas, prostate
Y5 Hippocampus, hypothalamusAdipose tissue, lymphoid tissue

Intracellular Signaling Cascades Mediated by Neuropeptide Y Receptors

Upon agonist binding, Neuropeptide Y receptors initiate a variety of intracellular signaling cascades, leading to specific cellular responses. The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase through their coupling to Gi/o proteins. nih.govnih.gov This leads to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov

Beyond the canonical cAMP pathway, NPY receptors can also modulate other second messenger systems:

Calcium Mobilization: Activation of NPY receptors, particularly the Y1 subtype, can lead to an increase in intracellular calcium concentrations. nih.govnih.gov This can occur through the influx of extracellular calcium or mobilization from intracellular stores. nih.gov This calcium signaling can be independent of the cAMP pathway. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: NPY receptors, including Y1, Y2, and Y5, have been shown to activate the MAPK/extracellular signal-regulated kinase (ERK) pathway. nih.govpnas.org This activation can be mediated through various mechanisms, including Gβγ subunit signaling, phosphatidylinositol 3-kinase (PI3K), and even the transactivation of other receptor tyrosine kinases, such as the insulin-like growth factor receptor (IGFR). nih.govoup.com MAPK activation is implicated in cellular processes like proliferation and hypertrophy. nih.govnih.gov

Other Signaling Pathways: There is evidence that NPY receptors can also couple to other signaling pathways. For instance, the Y5 receptor has been linked to the activation of protein kinase C (PKC). pnas.orgaacrjournals.org Additionally, some studies suggest that NPY receptors can signal through β-arrestin-dependent pathways, which can be independent of G-protein activation and lead to distinct downstream effects. cell.com

Signaling PathwayReceptor Subtypes InvolvedKey Downstream Effects
Inhibition of Adenylyl Cyclase Y1, Y2, Y4, Y5Decrease in intracellular cAMP
Calcium Mobilization Y1 (predominantly)Activation of calcium-dependent enzymes
MAPK/ERK Activation Y1, Y2, Y5Regulation of gene expression, cell proliferation, and differentiation
Protein Kinase C (PKC) Activation Y5Modulation of various cellular processes
β-Arrestin Signaling Y1, Y2Receptor desensitization, G-protein independent signaling

Gαi/o Protein Coupling and Adenylyl Cyclase Inhibition

A primary mechanism of NPY receptor signaling involves their coupling to inhibitory G proteins of the Gαi/o subtype. frontiersin.orgnih.govembopress.org This interaction is a hallmark of NPY receptor function across various cell types and tissues. Upon NPY binding, the activated receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits.

The dissociated and activated Gαi subunit directly interacts with and inhibits the enzyme adenylyl cyclase. frontiersin.orgembopress.orgnih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgembopress.org For instance, occupancy of NPY receptors in human frontal cortex membranes has been shown to inhibit both basal and forskolin-stimulated adenylyl cyclase activity by 18-30%. nih.gov Similarly, in rat striatum, NPY and the related peptide YY (PYY) inhibit adenylyl cyclase activity in a concentration-dependent manner. nih.gov This reduction in cAMP levels has widespread consequences for cellular activity, as cAMP is a critical regulator of Protein Kinase A (PKA) and other downstream effectors.

Key Signaling Events Downstream of NPY Receptor Activation
Signaling ComponentAction upon NPY Receptor ActivationPrimary ConsequenceReference
Gαi/o ProteinActivation and dissociation of subunitsInitiation of downstream signaling nih.govembopress.org
Adenylyl CyclaseInhibition by Gαi subunitDecreased intracellular cAMP levels frontiersin.orgembopress.orgnih.gov

Activation of Phosphatidylinositol-3-Kinase (PI3K)/Akt Signaling Pathway

A growing body of evidence highlights the crucial role of the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway in mediating some of the biological effects of NPY, particularly its neuroprotective actions. nih.govnih.gov Activation of NPY receptors can lead to the stimulation of the PI3K/Akt pathway, which is a key regulator of cell survival, growth, and proliferation. nih.govnih.gov

Research has demonstrated that NPY's protective effects in a mouse model of glaucoma are mediated through this pathway. nih.govnih.gov In this context, NPY treatment preserved the structure and function of the inner retina and reduced neuroinflammation, effects that were linked to the activation of PI3K/Akt signaling. nih.govnih.govresearchgate.net The activation of this pathway is considered a downstream event of GPCR activation and is a recognized therapeutic target in neurodegenerative diseases. nih.gov Further studies have shown that inhibition of PI3K activity reduces the activation of downstream signaling components like Akt and mTOR in response to NPY treatment. nih.gov

Research Findings on NPY and PI3K/Akt Signaling
Experimental ModelKey FindingImplicationReference
Glaucoma mouse modelNPY treatment preserved retinal integrity and reduced neuroinflammation via PI3K/Akt signaling.Highlights the neuroprotective role of NPY mediated by this pathway. nih.govnih.gov
Molecular analysisInhibition of PI3K blocks NPY-induced activation of Akt and mTOR.Confirms the direct link between NPY receptor activation and the PI3K/Akt pathway. nih.gov

Activation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another significant signaling cascade activated by NPY receptors. This pathway is centrally involved in regulating a wide array of cellular processes, including cell proliferation, differentiation, and survival. mdpi.com

Studies using HEK293 cells stably expressing the native NPY Y1 receptor have shown that NPY agonists elicit a transient phosphorylation of ERK1/2. nih.govresearchgate.net This activation of ERK1/2 is dependent on heterotrimeric Gi/o proteins, as it is completely inhibited by pretreatment with pertussis toxin. nih.govresearchgate.net Interestingly, the activation of the MAPK pathway by the Y1 receptor can be independent of receptor internalization and β-arrestin recruitment. nih.govresearchgate.net Furthermore, the activation of ERK signaling in this context is dependent on Gβγ subunits and the associated signaling pathways that activate PI3-kinase. nih.govresearchgate.net Some evidence suggests that NPY receptor-mediated ERK activation can occur through the transactivation of the Insulin-like Growth Factor Receptor (IGFR). nih.gov

Modulation of Protein Kinase A (PKA) and Protein Kinase C (PKC) Activities

The modulation of Protein Kinase A (PKA) and Protein Kinase C (PKC) activities by NPY receptor signaling is context-dependent. Given that a primary signaling output of NPY receptors is the inhibition of adenylyl cyclase and the subsequent reduction in cAMP levels, the activation of the PKA pathway is generally not a direct consequence of NPY receptor stimulation. nih.gov In fact, NPY's inhibition of cAMP production would be expected to decrease PKA activity.

Conversely, there is evidence for the involvement of the PKC pathway in mediating NPY's effects in specific neuronal populations. For example, in the lateral habenula (LHb), NPY-induced reduction of GABAergic transmission is not dependent on the adenylyl cyclase/PKA pathway. nih.gov Instead, the pharmacological blockade of phospholipase C (PLC) or PKC activity abolishes the effects of NPY in this brain region. nih.gov This suggests that in certain contexts, NPY Y1 receptors can couple to the activation of the PLC/PKC-dependent pathway. nih.govbohrium.com

Regulation of Intracellular Calcium Dynamics and Ion Channels

NPY plays a significant role in regulating intracellular calcium ([Ca2+]i) levels and the activity of various ion channels. The activation of NPY receptors can lead to a depression of Ca2+ channel activity. embopress.org In vascular smooth muscle, NPY binding to Y1 receptors activates different signaling pathways that regulate [Ca2+]i and contraction. nih.gov

The influx of calcium into neurons is a critical step in neurotransmitter release, and NPY can modulate this process. mdpi.com Calcium influx can occur through voltage-gated Ca2+ channels (VGCCs) and ligand-gated channels. nih.gov The mode of neuropeptide release from vesicles, whether a partial "kiss-and-run" or a "full fusion-like" release, can be differentially regulated by the type of Ca2+-permeable channel that is activated. nih.gov For instance, Ca2+ influx through VGCCs has been shown to stimulate a greater single release of neuropeptides. nih.gov NPY can also influence the activity of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to enhanced potassium currents. embopress.org

Physiological Roles of Human Neuropeptide Y Systems

Regulation of Energy Homeostasis and Feeding Behavior

Neuropeptide Y is a central figure in the intricate neural circuits that govern energy homeostasis. nih.gov It acts as a potent stimulator of food intake and plays a significant role in coordinating energy expenditure and storage. nih.govresearchgate.net

Orexigenic Effects and Appetitive Drive Modulation

NPY is one of the most powerful orexigenic (appetite-stimulating) agents known. nih.govnih.gov Central administration of NPY robustly increases food intake, with a notable preference for carbohydrates. nih.gov Its effects extend beyond simply initiating eating; it also influences the motivation to eat. Studies have shown that NPY increases the effort an animal is willing to expend to obtain food, decreases the time it takes to start eating, and prolongs meal duration, thereby delaying the onset of satiety. nih.govbohrium.com This demonstrates that NPY enhances the appetitive phase of feeding behavior, which involves seeking and acquiring food, as well as the consummatory phase of ingestion itself. nih.gov

The potent stimulatory effect of NPY on food ingestion is further supported by findings that blocking the NPY system can inhibit food intake. nih.gov This suggests that endogenous NPY plays a physiological role in driving the motivation to eat. bohrium.com

Hypothalamic Circuitry in Feeding Regulation

The hypothalamus is a key brain region for the integration of signals related to energy balance, and the NPY system within it is fundamental to feeding regulation. nih.govnih.gov The primary site of NPY synthesis for this purpose is the arcuate nucleus (ARC) of the hypothalamus. nih.govnih.gov NPY-producing neurons in the ARC project to other hypothalamic areas, including the paraventricular nucleus (PVN), the dorsomedial nucleus (DMN), and the ventromedial nucleus (VMN), which are all critical for controlling energy homeostasis. nih.govnih.gov

Within the ARC, NPY neurons co-express agouti-related peptide (AgRP) and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.govoup.com These neurons exert their orexigenic effects through several mechanisms:

NPY acts on postsynaptic Y1 and Y5 receptors in the PVN to stimulate feeding. oup.com

NPY inhibits adjacent anorexigenic (appetite-suppressing) neurons in the ARC, specifically the pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, via Y1 receptors. oup.com

AgRP acts as an antagonist at melanocortin 4 receptors (MC4Rs), blocking the satiety signal of α-melanocyte-stimulating hormone (α-MSH), which is produced by POMC neurons. oup.com

GABA released from these neurons also inhibits POMC/CART neurons and other downstream targets. oup.com

This intricate circuitry allows NPY to be a central point of integration for various hormonal and nutrient signals that regulate appetite and energy expenditure. nih.govnews-medical.net

Interaction with Peripheral Metabolic Signals (e.g., Leptin)

The NPY-ergic system in the hypothalamus does not operate in isolation; it is a critical target for peripheral hormones that signal the body's energy status. nih.gov A primary example of this is the interaction with leptin, a hormone produced by adipose tissue. nih.govnih.gov

Leptin acts as a long-term regulator of energy balance, with its circulating levels being proportional to fat mass. youtube.com It functions as an adiposity signal to the brain, primarily acting on the hypothalamus to inhibit food intake and increase energy expenditure. nih.govnih.gov A key mechanism by which leptin achieves this is by directly inhibiting the hypothalamic NPY neurons. nih.govyoutube.com

Modulation of Stress Responses and Affective Behaviors

Beyond its role in energy balance, Neuropeptide Y is a significant modulator of stress and emotional behaviors, acting as an endogenous anxiolytic (anxiety-reducing) agent. nih.govnih.gov Its expression in key limbic structures like the amygdala, hippocampus, and locus coeruleus positions it to powerfully influence affective states. nih.govnih.gov

Anxiolytic and Anxiogenic Effects Mediated by Receptor Subtypes

The influence of NPY on anxiety is complex and appears to be mediated by different receptor subtypes, which can produce opposing effects. nih.gov

Anxiolytic Effects (Y1 Receptor): A substantial body of research points to the NPY Y1 receptor as the primary mediator of NPY's anxiolytic effects. nih.govnih.gov Activation of Y1 receptors in brain regions like the amygdala reduces anxiety-like behaviors. nih.gov Conversely, mice lacking the Y1 receptor exhibit an anxious phenotype, and blocking Y1 receptors can produce anxiogenic-like effects. nih.govnih.gov This suggests that endogenous NPY, acting through Y1 receptors, provides a natural buffer against anxiety. nih.gov

Anxiogenic Effects (Y2 Receptor): In contrast, stimulation of the NPY Y2 receptor has been linked to anxiogenic (anxiety-promoting) effects. nih.govnih.gov Activation of Y2 receptors in the amygdala can increase anxiety-like behaviors. nih.gov The Y2 receptor often acts as an autoreceptor on NPY neurons, inhibiting NPY release. Therefore, its activation can lead to a reduction in the anxiolytic NPY signal at the synapse.

Role of the Y5 Receptor: There is also evidence suggesting the involvement of the Y5 receptor in mediating the anxiolytic properties of NPY, particularly within the amygdala. nih.govnih.gov

This differential action of receptor subtypes highlights the nuanced control the NPY system exerts over emotional states.

Receptor SubtypePrimary Effect on AnxietyKey Brain Region(s)
Y1 Receptor Anxiolytic (Reduces Anxiety)Amygdala, Periaqueductal Gray nih.govacs.org
Y2 Receptor Anxiogenic (Promotes Anxiety)Amygdala, Pons nih.govnih.gov
Y5 Receptor Anxiolytic (Reduces Anxiety)Amygdala nih.govnih.gov

Functional Interactions with Corticotropin-Releasing Hormone (CRH) Systems

The brain's stress response is largely initiated by corticotropin-releasing hormone (CRH), which is known to be anxiogenic. nih.govresearchgate.net NPY and CRH systems are often viewed as having opposing and counterbalancing effects on stress and anxiety. nih.govfrontiersin.org This interaction is particularly evident in the amygdala, a critical hub for emotional processing. nih.govresearchgate.net

Numerous studies have shown a close anatomical relationship between NPY-containing nerve fibers and CRH-producing neurons in brain regions like the paraventricular nucleus of the hypothalamus and the amygdala. frontiersin.orgoup.com Functionally, NPY can directly antagonize the anxiogenic effects of CRH. frontiersin.org For instance, administration of NPY into the amygdala can block the anxiety-like behaviors induced by CRH. researchgate.net

This reciprocal regulation suggests that the balance between NPY (anxiolytic) and CRH (anxiogenic) signaling is crucial for maintaining emotional homeostasis. frontiersin.orgresearchgate.net During periods of stress, an increase in NPY release may serve as an adaptive, resilience-building mechanism to counteract the potent effects of CRH, thereby preventing excessive anxiety and mitigating the physiological consequences of the stress response. nih.govfrontiersin.org

Neural Substrates Involved in Stress-Related Behavioral Regulation

Neuropeptide Y (NPY) is a crucial regulator of emotionality and is recognized as a significant factor in stress resiliency. nih.govfrontiersin.org Its actions within key limbic forebrain structures help to maintain a balance between pro- and anti-anxiety signaling, thereby regulating the emotional state. frontiersin.org NPY often acts to antagonize the effects of pro-anxiety molecules like corticotropin-releasing hormone (CRH). frontiersin.org

The amygdala , a critical brain region for processing fear and anxiety, has the highest concentration of NPY neurons. nih.govtandfonline.com NPY and its receptors are present in the same areas of the amygdala as CRH, where they appear to have opposing effects. nih.govtandfonline.com Specifically, the basolateral nucleus of the amygdala (BLA) is a key site for NPY's anxiolytic (anxiety-reducing) effects. nih.govnih.gov Studies in rodents have shown that direct administration of NPY into the BLA can block the development of anxiety-like behaviors induced by stressors. nih.govtandfonline.comelsevierpure.com Repeated NPY administration into the BLA has been shown to produce long-term resilience to stress-induced deficits in social interaction, a resilience that can last for up to eight weeks. nih.gov This long-term effect is thought to involve neuronal plasticity mechanisms, potentially mediated by the protein phosphatase calcineurin. nih.gov In contrast, a reduction of NPY in the amygdala is associated with maladaptive coping and increased emotionality following chronic stress. frontiersin.org

The prefrontal cortex (PFC) also plays a role in the NPY system's regulation of stress. Following chronic variable stress, an increase in NPY has been observed in the prefrontal cortex at delayed recovery time points, contrasting with the decrease seen in the amygdala. frontiersin.org This differential regulation in the amygdala and PFC may contribute to the persistent behavioral changes seen after chronic stress. frontiersin.org

The interaction between NPY and the hypothalamic-pituitary-adrenal (HPA) axis , the body's central stress response system, is complex. While NPY in the amygdala can induce behavioral resilience to stress, it does not appear to affect HPA axis activity or stress-induced hyperthermia. nih.gov

Neural SubstrateRole of NPY in Stress RegulationKey Research Findings
Amygdala (Basolateral Nucleus - BLA) Anxiolytic effects, promotion of stress resilience. nih.govnih.gov- Highest concentration of NPY neurons. nih.gov - NPY counteracts the anxiety-producing effects of CRH. nih.govtandfonline.com - Direct NPY injection into the BLA produces long-term (up to 8 weeks) resilience to stress-induced social deficits. nih.gov - Reduced NPY in the amygdala is linked to enhanced emotionality after chronic stress. frontiersin.org
Prefrontal Cortex (PFC) Regulation of emotional responses post-stress.- Increased NPY levels observed during recovery from chronic stress, in contrast to the amygdala. frontiersin.org
Hypothalamus Modulation of the HPA axis.- Amygdalar NPY-induced stress resilience occurs without altering plasma corticosterone (B1669441) or ACTH levels. nih.gov

Cardiovascular System Regulation

Neuropeptide Y is the most abundant peptide in the heart and is a significant sympathetic co-transmitter, playing a multifaceted role in the cardiovascular system. nih.govfrontiersin.orgox.ac.uk It is found in neurons that supply blood vessels, heart muscle cells (cardiomyocytes), and the inner lining of the heart (endocardium). nih.govfrontiersin.org Its physiological functions include controlling the constriction of blood vessels, cardiac remodeling, and the formation of new blood vessels (angiogenesis). nih.govfrontiersin.orgox.ac.uk

NPY is a potent vasoconstrictor, acting alongside norepinephrine (B1679862), another sympathetic neurotransmitter. frontiersin.orgahajournals.org It is released from sympathetic nerve terminals, particularly during periods of high sympathetic activation such as stress or intense exercise. frontiersin.orgphysiology.org While baseline plasma levels of NPY are low in healthy individuals, they rise significantly under such conditions. frontiersin.org

NPY exerts its vasoconstrictor effects primarily through the Y1 receptor, which is predominantly located on the smooth muscle of arterioles. physiology.orgnih.gov Activation of the Y1 receptor initiates a cascade that leads to an increase in intracellular calcium, causing the smooth muscle to contract and the blood vessel to narrow. physiology.org This action can directly reduce blood flow; for instance, intra-arterial infusion of NPY in humans has been shown to cause a dose-dependent reduction in forearm blood flow by up to 49%. ahajournals.orgnih.gov This vasoconstrictor effect is independent of alpha-adrenergic receptors, which are the primary targets of norepinephrine. ahajournals.orgnih.gov In the mesenteric vascular bed, it's suggested that approximately 30% of the vasoconstriction produced by sympathetic nerve stimulation is dependent on NPY. nih.gov High plasma NPY levels are often found in individuals with hypertension, where its vasoconstricting properties are thought to play a significant role. physiology.org

NPY's influence on cardiac function and remodeling—the changes in the heart's size, shape, and function—is complex and can be contradictory. nih.gov It can act as both a cardiac depressant and a cardiac stressor, with its effects depending on factors like receptor expression patterns and local concentrations. nih.gov

Under pathological conditions like myocardial infarction (heart attack) or chronic high blood pressure, NPY's role becomes more prominent. nih.govnih.gov During a heart attack, NPY is released from cardiac sympathetic nerves. nih.gov In the short term, its potent vasoconstrictor action can worsen ischemia (reduced blood flow) by constricting the microvasculature. nih.govresearchgate.net In patients with microvascular angina, NPY can induce transient myocardial ischemia. nih.gov Furthermore, long-term administration of NPY has been shown to cause hypertension-induced cardiac hypertrophy (enlargement of the heart muscle). nih.gov The activation of Y1 and Y2 receptors in ventricular cardiomyocytes is consistently implicated in the development of cardiac hypertrophy. nih.govresearchgate.net

Conversely, some research points to a beneficial role for NPY in cardiac repair after injury. nih.gov NPY may attenuate cardiac remodeling and functional deterioration following an acute myocardial infarction. nih.gov This protective effect appears to be mediated through the Y1 receptor and involves inhibiting cardiac inflammation and fibrosis, promoting a shift from pro-inflammatory to reparative macrophages, and enhancing angiogenesis while reducing apoptosis (cell death). nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease. NPY is a potent angiogenic factor, with an efficacy comparable to well-known growth factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.govahajournals.org

NPY stimulates multiple steps in the angiogenic process, including the proliferation, migration, and differentiation of endothelial cells, the cells that form the lining of blood vessels. nih.govresearchgate.net This pro-angiogenic activity is primarily mediated by the Y2 and Y5 receptors. nih.gov The expression of the Y2 receptor, in particular, is upregulated during NPY-induced capillary formation. ahajournals.org Studies using mice lacking the Y2 receptor have shown that NPY fails to induce angiogenesis, confirming the crucial role of this receptor subtype. pnas.orgpnas.org The Y2 receptor is widely expressed in newly formed blood vessels. pnas.orgpnas.org

The mechanism of NPY-induced angiogenesis involves several pathways. NPY can stimulate the production of VEGF and nitric oxide (NO). nih.govnih.gov The process is dependent on endothelial nitric oxide synthase (eNOS) and can be blocked by antibodies against VEGF receptors. nih.gov In ischemic conditions, such as in skeletal muscle, NPY release is stimulated, leading to the upregulation of the Y2 receptor. nih.gov Exogenous NPY can then stimulate neovascularization and restore blood flow and function to the ischemic tissue. nih.gov This suggests that NPY plays an important endogenous role in neurogenically-driven ischemic angiogenesis. nih.gov

Cardiovascular ProcessNPY Receptor(s) InvolvedKey Research Findings on NPY's Role
Vasomotor Control Y1. physiology.org- Potent vasoconstrictor, acting directly on vascular smooth muscle. ahajournals.orgnih.gov - Contributes to ~30% of sympathetic nerve-induced vasoconstriction in some vascular beds. nih.gov - Elevated levels are associated with hypertension. physiology.org
Cardiac Remodeling Y1, Y2. nih.govresearchgate.net- Can worsen ischemia acutely via vasoconstriction. nih.gov - Chronic exposure can induce cardiac hypertrophy. nih.gov - May have protective effects post-myocardial infarction by reducing inflammation and fibrosis and promoting angiogenesis via Y1 receptors. nih.gov
Angiogenesis Y2, Y5. nih.gov- Potent pro-angiogenic factor, comparable to VEGF and bFGF. ahajournals.org - Stimulates endothelial cell proliferation, migration, and capillary formation. nih.gov - Y2 receptor is essential for NPY-induced angiogenesis. pnas.orgpnas.org - Mediates neurogenic angiogenesis in ischemic tissue. nih.gov

Central and Peripheral Pain Processing Modulation

Neuropeptide Y is widely distributed throughout the central nervous system and is implicated in the complex modulation of pain signals. acs.orgnih.gov While it has well-documented pain-inhibiting effects at the spinal cord level, its role in supraspinal (brain-level) pain processing is more intricate, involving multiple brain regions and receptor subtypes. acs.orgarxiv.orgnih.gov

The brain possesses descending pathways that can either inhibit or facilitate pain signals traveling up from the spinal cord. NPY plays a role in this descending modulation, primarily through actions in the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), two key areas in the brain's pain-control network. acs.orgnih.gov

In the periaqueductal gray (PAG) , NPY's effects can be complex. Administration of NPY or a Y1 receptor agonist directly into the PAG has been shown to produce analgesia in some preclinical tests, such as the tail flick test. acs.org In rats with mononeuropathy (a model of neuropathic pain), microinjection of NPY into the PAG significantly increased the pain threshold in a dose-dependent manner, an effect mediated by the Y1 receptor and potentially involving opioid receptors. nih.gov However, other studies have reported that NPY in the PAG can increase responsiveness to painful stimuli, highlighting the complexity of its role in this region. acs.org

The rostral ventromedial medulla (RVM) is a critical relay station that receives input from the PAG and sends signals down to the spinal cord to modulate pain. acs.orgnih.gov The RVM contains two main types of neurons involved in pain modulation: "ON-cells," which facilitate pain, and "OFF-cells," which inhibit pain. nih.govnih.gov NPY administration into the RVM has been shown to alleviate pain-like behaviors in models of inflammatory and neuropathic pain. acs.orgnih.gov Research indicates that NPY, acting at Y1 receptors, non-selectively excites both ON- and OFF-cells. acs.orgnih.gov The resulting pain relief is thought to be primarily due to the increased activity of the pain-inhibiting OFF-cells, which overrides the facilitation from ON-cells. nih.gov

Brain RegionNPY Receptor(s)Effect on Pain Modulation
Periaqueductal Gray (PAG) Y1. nih.gov- Produces antinociception (pain relief) in neuropathic pain models. nih.gov - Effects may involve interaction with the opioid system. nih.gov - Some studies report conflicting, pain-enhancing effects. acs.org
Rostral Ventromedial Medulla (RVM) Y1. acs.orgnih.gov- Reverses hypersensitivity in inflammatory and neuropathic pain states. nih.gov - Excites both pain-facilitating (ON-cells) and pain-inhibiting (OFF-cells) neurons. nih.gov - Overall effect is analgesic, likely due to dominant OFF-cell activation. nih.gov

Spinal Cord Pain Transmission Inhibition

Neuropeptide Y (NPY) is a significant modulator of pain, particularly within the spinal cord. It is widely expressed in the superficial laminae of the dorsal horn, a key region for processing sensory information, including pain. arxiv.org Following nerve injury or inflammation, the expression of NPY is dramatically increased in the dorsal horn, suggesting its role as an endogenous analgesic to counteract excessive pain signaling. nih.govpnas.org

The analgesic effects of NPY are primarily mediated through its interaction with Y1 and Y2 receptors. arxiv.org The Y1 receptor is a key target for pain inhibition and is found on a specific population of small, excitatory interneurons in the dorsal horn. nih.govresearchgate.net When NPY binds to these G-protein-coupled (Gi/o) Y1 receptors, it inhibits the hyperexcitability of these interneurons, which in turn dampens the transmission of pain signals. jci.orgnih.govpnas.org Studies have shown that activating these Y1 receptors can reduce behavioral signs of neuropathic pain, such as mechanical and cold hypersensitivity. nih.govjci.orgnih.gov Conversely, blocking these receptors or knocking down NPY expression can reinstate pain hypersensitivity. nih.govpnas.orgnih.gov

The Y2 receptor, located on the central terminals of primary afferent neurons (the nerve fibers that bring sensory information to the spinal cord), also contributes to NPY's pain-inhibiting effects. nih.govresearchgate.net Activation of Y2 receptors leads to presynaptic inhibition, reducing the release of pro-nociceptive substances. nih.govresearchgate.net Together, the actions of NPY at both Y1 and Y2 receptors establish a powerful braking mechanism on spinal nociceptive transmission, helping to prevent the transition from acute to chronic pain. nih.govpnas.org

FindingReceptor(s) InvolvedMechanismSource
Intrathecal NPY administration reduces allodynia and hyperalgesia in animal models.Y1, Y2Inhibition of nociceptive signaling in the dorsal horn. arxiv.org
Activation of Y1 receptors on spinal interneurons inhibits their excitability.Y1Postsynaptic inhibition of excitatory interneurons. jci.orgnih.gov
Conditional knockdown of NPY reinstates resolved pain hypersensitivity.N/ADemonstrates a tonic inhibitory control by endogenous NPY. nih.govpnas.org
Y1 receptor agonists reduce nerve injury-induced mechanical and cold hypersensitivity.Y1Inhibition of spinal Y1-expressing interneurons. nih.govpnas.org
NPY acts via Y2 receptors to suppress excitatory transmission through a presynaptic mechanism.Y2Presynaptic inhibition of neurotransmitter release from primary afferent neurons. nih.gov

Gastrointestinal Tract Function Regulation

Within the gastrointestinal (GI) tract, NPY is a key regulator, primarily exerting inhibitory effects. It is found in enteric neurons within the submucosal and myenteric plexuses, as well as in sympathetic neurons that innervate the gut. nih.govyakhak.orgresearchgate.net

Gastrointestinal Motility and Secretion Control

NPY significantly inhibits gastrointestinal motility, including gastric emptying and intestinal transit. nih.govnih.govphysiology.org This action helps to slow the movement of food through the digestive system, which can facilitate more thorough digestion and absorption. nih.gov The peptide also plays a crucial role in controlling secretions. NPY is a potent inhibitor of electrolyte and water secretion across the intestinal epithelium. nih.govyakhak.org This antisecretory effect is observed in all regions of the intestine. nih.gov The regulatory actions of NPY on motility and secretion are mediated by Y1 and Y2 receptors located on enteric neurons and epithelial cells. nih.govnih.gov Studies indicate that NPY and the related gut hormone Peptide YY (PYY) exert a tonic, or continuous, inhibitory influence on colonic motility and ion transport. nih.gov

Nutrient and Water Absorption Regulation

By inhibiting the secretion of water and electrolytes, NPY promotes net absorption. nih.gov This proabsorptive effect is critical for maintaining fluid balance. yakhak.org In healthy human volunteers, intravenous administration of NPY was shown to significantly increase the net absorption of water, sodium, potassium, and chloride in the jejunum under basal conditions. nih.gov Furthermore, NPY was able to counteract the secretory effects of prostaglandin (B15479496) E2, a substance that induces fluid secretion into the intestine. nih.gov This action is primarily mediated by Y1 receptors located on the basolateral side of intestinal epithelial cells and neural Y2 receptors. nih.govnih.gov By slowing transit time and reducing secretion, NPY creates favorable conditions for the absorption of nutrients and water from the intestinal lumen. nih.gov

FunctionEffect of NPYPrimary Receptor(s)Source
Gastrointestinal MotilityInhibits gastric emptying and intestinal transitY1, Y2 nih.govnih.gov
Intestinal SecretionInhibits electrolyte and water secretionY1, Y2 nih.govyakhak.org
Water and Electrolyte AbsorptionIncreases net absorptionY1 nih.gov
Nutrient AbsorptionFacilitates absorption by slowing transit and reducing secretionY1, Y2 nih.gov

Immunomodulation and Neuroinflammation

Neuropeptide Y serves as a critical link between the nervous and immune systems, with wide-ranging effects on immune cell function and inflammatory processes. nih.govnih.govnih.gov NPY and its receptors are expressed by numerous immune cells, allowing for direct regulation. nih.govmdpi.com

Direct Effects on Immune Cell Activation and Function

NPY exerts complex, often context-dependent, effects on various immune cells by acting on different Y receptors. nih.govnih.gov

Macrophages: NPY can have both pro- and anti-inflammatory effects. It can attract macrophages to tissues via the Y1 receptor. frontiersin.org However, acting through the Y1 receptor, NPY can also have potent anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and stimulating the release of anti-inflammatory cytokines like IL-10. nih.govdiabetesjournals.org

T-Lymphocytes: NPY can modulate the differentiation of T-helper (Th) cells. researchgate.net Specifically, activation of the Y1 receptor can promote a shift towards a Th2 inflammatory response, which is generally less destructive than a Th1 response, by inhibiting the production of IFN-γ and promoting the secretion of IL-4. nih.gov

Dendritic Cells: In dendritic cells, NPY generally plays an anti-inflammatory role by promoting the production of IL-6 and IL-10. frontiersin.org

Natural Killer (NK) Cells: In inflammatory contexts, NPY can inhibit the activity of NK cells. nih.govfrontiersin.org This effect is mediated by Y1 receptor signaling, which can interrupt the full activation of NK cells required for their immune function. nih.govfrontiersin.org

Immune CellEffect of NPYReceptor(s) InvolvedSource
MacrophagesPromotes migration; inhibits pro-inflammatory cytokine release (TNF-α); stimulates anti-inflammatory cytokine release (IL-10).Y1 nih.govfrontiersin.orgdiabetesjournals.org
T-LymphocytesPromotes Th2 polarization; inhibits Th1 cytokine (IFN-γ) production.Y1 nih.gov
Dendritic CellsPromotes anti-inflammatory cytokine release (IL-6, IL-10).Y1 frontiersin.org
Natural Killer (NK) CellsInhibits cytotoxic activity during inflammation.Y1 nih.govfrontiersin.org

Attenuation of Inflammatory Responses in the Nervous System

NPY plays a significant neuroprotective role by mitigating neuroinflammation. nih.govresearchgate.net Within the central nervous system, NPY can suppress inflammatory responses by inhibiting the activation of microglia, the primary immune cells of the brain. mdpi.comnih.gov Activation of Y1 receptors on microglia inhibits their activation and the subsequent release of pro-inflammatory factors. mdpi.comnih.gov By reducing microglial activation and astrogliosis (the response of another type of glial cell, astrocytes, to injury), NPY helps to protect neurons from inflammatory damage. nih.gov This anti-neuroinflammatory effect is a key component of NPY's broader role in maintaining homeostasis within the nervous system. nih.govresearchgate.net

Regulation of Bone Metabolism and Homeostasis

Neuropeptide Y (NPY) is a significant regulator of bone metabolism, actively participating in the dynamic process of bone remodeling. nih.govnih.gov This involves the coordinated removal of old bone by osteoclasts and the formation of new bone by osteoblasts. nih.gov NPY is produced by various cells within the bone microenvironment, including osteoblasts and osteocytes, indicating its role as a local signaling molecule in bone homeostasis. dntb.gov.uanih.gov The influence of NPY on bone mass is closely tied to the body's energy status, with fluctuations in hypothalamic NPY levels and energy intake impacting bone density. frontiersin.org

Influence on Osteoblast and Osteoclast Activity

The effect of Neuropeptide Y on osteoblasts, the cells responsible for bone formation, is complex and appears to be context-dependent. Some studies indicate that NPY can stimulate osteoblast activity. For instance, NPY has been found to enhance the osteogenic activity of human osteoblasts by promoting gap junction intercellular communication. nih.govbjournal.org However, other research suggests an inhibitory role. NPY, primarily through the Y1 receptor, has been shown to suppress osteoblast differentiation. aging-us.com Treatment of mouse calvarial osteoblasts with NPY resulted in a decrease in markers of osteoblast differentiation, such as osteocalcin (B1147995). uconn.eduuconn.edu Similarly, germline deletion of the Y1 receptor leads to an increase in bone mass due to stimulated osteoblast activity. nih.gov This suggests that the baseline signaling of NPY through the Y1 receptor may act as a negative regulator of bone formation. dntb.gov.ua

Regarding osteoclasts, the cells that resorb bone, NPY's influence is also multifaceted. NPY can promote the secretion of receptor activator of nuclear factor-κB ligand (RANKL) by osteoblasts, which in turn increases the bone resorption activity of osteoclasts. frontiersin.org An in-vitro experiment showed that the RANKL/OPG ratio, a key determinant of osteoclastogenesis, was higher in NPY-treated bone marrow stromal cells, an effect reversible with a Y1 receptor antagonist. nih.govaging-us.com This points to a role for NPY in facilitating bone resorption via the Y1 receptor. nih.gov Conversely, other studies have found that NPY can reduce the number of osteoclasts, thereby ameliorating low bone density in certain models. nih.gov

Table 1: Effects of Neuropeptide Y on Osteoblast and Osteoclast Activity

Cell Type Effect of NPY Mediating Receptor(s) Observed Outcome Citations
Osteoblasts Stimulatory - Enhanced gap junction intercellular communication and osteogenic activity. nih.govbjournal.org
Inhibitory Y1R Decreased differentiation markers (e.g., osteocalcin, BSP, DMP1), reduced intracellular cAMP. aging-us.comuconn.eduuconn.edu
Osteoclasts Stimulatory (Indirect) Y1R Increased RANKL/OPG ratio, promoting osteoclastogenesis. nih.govaging-us.com
Inhibitory - Reduced osteoclast number in some models. nih.gov

Regulation of Bone Marrow Stem Cell Differentiation

Neuropeptide Y plays a pivotal role in directing the fate of bone marrow mesenchymal stem cells (BMSCs), which are multipotent cells capable of differentiating into various cell types, including osteoblasts. nih.gov However, the precise nature of NPY's influence on BMSC differentiation into osteoblasts is a subject of ongoing research with some conflicting findings.

Several studies suggest that NPY promotes the osteoblastic differentiation of BMSCs. nih.gov This effect is concentration-dependent and is associated with the upregulation of osteogenic markers like alkaline phosphatase (ALP), collagen type I (COL-I), osteocalcin (OCN), and runt-related transcription factor 2 (Runx2). nih.gov The canonical Wnt signaling pathway appears to be a key mechanism, with NPY promoting the expression and nuclear translocation of β-catenin. nih.gov The NPY-1R antagonist PD160170 or the Wnt pathway antagonist DKK1 can inhibit these effects. nih.gov

Conversely, other research indicates that NPY inhibits the osteogenic differentiation of BMSCs. nih.gov In some studies, NPY treatment led to decreased levels of Runx2 and reduced mineralized nodule formation, suggesting an inhibitory effect on osteogenesis, potentially mediated through the Y1 receptor. nih.gov Furthermore, BMSCs isolated from mice with a deletion of the Y1 receptor show significantly greater mineralization under osteogenic conditions. aging-us.com NPY has also been shown to suppress the cAMP/PKA pathway in mesenchymal stem cells via the Y1 receptor, which can inhibit osteoblast differentiation. aging-us.com

Table 2: Research Findings on NPY and BMSC Osteogenic Differentiation

Study Finding Proposed Mechanism Mediating Receptor Citations
Promotes Osteoblastic Differentiation Activation of canonical Wnt signaling pathway (increased β-catenin). Y1R nih.govnih.gov
Inhibits Osteoblastic Differentiation Inhibition of Runx2 expression. Y1R nih.gov
Inhibits Osteoblastic Differentiation Suppression of cAMP/PKA/CREB pathway. Y1R aging-us.com

Other Noteworthy Physiological Functions

Beyond its role in bone, Neuropeptide Y is involved in a wide array of fundamental physiological processes, underscoring its importance as a broadly acting neuromodulator. nih.govfrontiersin.org

Circadian Rhythmicity

Neuropeptide Y is a key player in the regulation of the mammalian circadian timing system, primarily through its actions within the suprachiasmatic nucleus (SCN) of the hypothalamus, the brain's master clock. nih.govnih.govbohrium.com The SCN receives NPY-containing projections from the intergeniculate leaflet of the thalamus. bohrium.comjneurosci.org NPY's role is complex and can be paradoxical. On one hand, it can mediate the phase-shifting effects of non-photic stimuli, such as behavioral arousal, on the circadian clock, an effect that appears to be mediated by the Y2 receptor. nih.govresearchgate.net

On the other hand, NPY can block the phase-shifting effects of light, particularly during the subjective night. nih.gov Interestingly, while NPY inhibits the ability of light to induce Per1 gene expression in the SCN, it can mimic the effect of light by suppressing pineal melatonin (B1676174) levels. nih.govresearchgate.net This melatonin-suppressing effect seems to be mediated by the Y5 receptor. nih.gov NPY can also cause a long-term depression of both electrical activity and intracellular calcium levels in SCN neurons, a potential mechanism for its lasting effects on the circadian clock. nih.gov The interaction between NPY and other neurotransmitters like GABA within the SCN further contributes to the fine-tuning of circadian rhythms. explorationpub.com

Learning and Memory Processes

Neuropeptide Y is a significant modulator of learning and memory, with high levels of expression in brain regions critical for these functions, such as the hippocampus and amygdala. nih.govnih.gov Its effects can be both stimulatory and inhibitory, depending on the specific memory type, the phase of memory (acquisition, consolidation, or retrieval), the brain region involved, and the NPY receptor subtype being activated. nih.govresearchgate.net

In general, NPY appears to impair the acquisition phase of learning but enhance the consolidation and retention of memories. nih.govresearchgate.net For instance, in models of spatial and associative memory that depend on the hippocampus, NPY impairs acquisition but enhances consolidation, likely through Y2 receptor-mediated actions. nih.govresearchgate.net Conversely, NPY can act as a resilience factor by impairing associative implicit memory after stressful events, such as in fear conditioning, an effect thought to be mediated by Y1 receptors in the amygdala. nih.gov The hippocampus, which integrates contextual information, is a key site for NPY's influence on memory. researchgate.net NPY released from interneurons in the dentate gyrus can selectively reduce contextual fear. nih.gov The anxiolytic properties of NPY are closely linked to its role in memory, particularly in the context of aversive or stressful memories. nih.gov

Neuroendocrine Secretions

Neuropeptide Y is a pivotal neuroendocrine peptide that regulates the secretion of hormones from the pituitary gland. nih.govnih.gov It exerts its influence both at the hypothalamic level, by modulating the release of releasing and inhibiting hormones, and in some cases, directly at the pituitary. nih.govresearchgate.net

A primary example of NPY's neuroendocrine function is its role in the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. nih.govyoutube.com NPY can stimulate the HPA axis, leading to the secretion of adrenocorticotropic hormone (ACTH) and cortisol. nih.gov It appears to act in concert with corticotropin-releasing hormone (CRH), potentiating its effects at both the hypothalamus and the pituitary. nih.gov

NPY is also critically involved in the regulation of the reproductive axis, specifically the secretion of luteinizing hormone (LH). nih.gov It stimulates the release of gonadotropin-releasing hormone (GnRH) from the median eminence, which in turn triggers LH release from the pituitary. nih.govnih.gov This stimulatory effect on GnRH biosynthesis and release is mediated by the Y1 receptor. nih.gov Furthermore, NPY can act directly at the anterior pituitary to enhance the responsiveness of pituitary cells to GnRH. nih.gov These actions are crucial for both the pulsatile, basal release of LH and the preovulatory LH surge. nih.gov

Adipogenesis and Adipose Tissue Development

Neuropeptide Y (NPY) plays a significant role in regulating adiposity by promoting energy storage in white adipose tissue (WAT) and influencing the activity of brown adipose tissue (BAT). d-nb.infonih.gov Its effects are multifaceted, involving the promotion of adipocyte proliferation and differentiation (adipogenesis), enhancement of lipid accumulation, and inhibition of fat breakdown (lipolysis). d-nb.infonih.gov These actions are primarily mediated through NPY receptor subtypes Y1 and Y2, with some involvement of the Y5 receptor. d-nb.infonih.govnih.gov The NPY that influences adipose tissue can originate from several sources, including the bloodstream, sympathetic nerve terminals that innervate the tissue, and cells within the adipose tissue itself, such as macrophages. d-nb.infoplos.org

Research has demonstrated that NPY directly stimulates the expansion of adipose tissue. In both in vitro and in vivo models, NPY has been shown to have hyperplasic (increasing cell number) and adipogenic effects. nih.gov For instance, studies on human adipose-derived stem cells (hADSCs) have revealed that NPY can modulate their proliferation and differentiation. nih.govjst.go.jp While low concentrations of NPY were found to stimulate the proliferation of hADSCs, higher concentrations inhibited proliferation but significantly promoted their differentiation into mature adipocytes. nih.govjst.go.jp This differentiation is characterized by increased lipid accumulation and larger lipid droplets. nih.govjst.go.jp

The molecular mechanisms underlying NPY-driven adipogenesis involve the upregulation of key adipogenic transcription factors. Studies have shown that NPY treatment increases the expression of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and CCAAT/enhancer-binding protein α (C/EBPα), both of which are master regulators of adipocyte differentiation. nih.govjst.go.jp Furthermore, NPY enhances the expression of markers specific to white adipocytes, such as Cell death-inducing DFFA-like effector c (Cidec) and Receptor-interacting protein 140 (RIP140). nih.govjst.go.jp Cidec is a protein associated with lipid droplets whose overexpression leads to their aggregation, while RIP140 is a nuclear receptor corepressor involved in metabolic regulation. jst.go.jp This suggests that NPY specifically promotes the development of the energy-storing white adipocyte phenotype. jst.go.jp

The influence of NPY extends to the different types of adipose tissue. In WAT, central NPY, acting through the hypothalamus-sympathetic nervous system axis, reduces sympathetic outflow, which promotes fat deposition by enhancing adipogenesis and inhibiting lipolysis. d-nb.infonih.gov Peripherally, NPY produced locally in adipose tissue can exert similar effects. plos.orgresearchgate.net Conversely, NPY generally inhibits the activation and thermogenic function of BAT. d-nb.infonih.gov It suppresses the expression of Uncoupling protein-1 (UCP-1), a key protein for non-shivering thermogenesis in brown fat, thereby reducing energy expenditure. nih.govnih.gov

Table 1: Research Findings on NPY's Role in Adipogenesis

Taste Sensation Modalities

Neuropeptide Y is expressed in subsets of taste bud cells (TBCs) and plays a significant neuromodulatory role in the peripheral gustatory system. pnas.orgnih.gove-enm.org It is one of several metabolic hormones, including cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), that are present in taste buds and are thought to link the body's metabolic state to taste perception. nih.gove-enm.orgunipa.it NPY exerts its influence by acting on specific Y receptors, particularly the Y1 receptor, which is also expressed in TBCs. pnas.orgnih.gov

The action of NPY within the taste bud is primarily inhibitory. nih.gov Physiological studies on isolated rat TBCs have shown that NPY specifically enhances an inwardly rectifying potassium current (Kir). pnas.org This action, mediated by the NPY-Y1 receptor, stabilizes the cell's resting potential, making it less excitable. pnas.org This inhibitory effect is antagonistic to the action of other neuropeptides like CCK, which is co-expressed in the same presynaptic cells as NPY but acts on different postsynaptic cells. pnas.orgnih.gov While CCK produces excitatory actions in bitter-sensitive cells, NPY is believed to act in a paracrine fashion to inhibit adjacent cells, particularly those sensitive to sweet stimuli. nih.govresearchgate.net This suggests a mechanism akin to lateral inhibition, where the detection of one taste quality (e.g., bitter) could actively suppress the signal for another (e.g., sweet). nih.govresearchgate.net

Behavioral studies in mice support the role of NPY and its Y1 receptor in modulating taste responsiveness. researchgate.net Mice lacking the Y1 receptor show reduced behavioral responses to sweet, bitter, and salty taste stimuli. researchgate.net Similarly, mice with a genetic deletion of NPY itself also exhibit diminished responsiveness to sweet and bitter compounds. researchgate.net This indicates that NPY signaling through the Y1 receptor is necessary for normal perception of multiple taste modalities. researchgate.net The expression of various Y receptors (Y1, Y2, Y4, Y5) has been identified in different cell layers of the tongue and within taste buds, suggesting complex and widespread roles for the NPY family of peptides in oral sensory functions. plos.orgnih.gov For instance, Y1 and Y2 receptors are found in basal progenitor cells, while Y5 receptors are present in differentiated keratinocytes, and some taste receptor cells express Y receptors at their apical domain, perfectly positioned to interact with tastants or salivary compounds. plos.org

Table 2: Effects of Neuropeptide Y on Taste Sensation Modalities

Pathophysiological Mechanisms Involving Human Neuropeptide Y Systems

Role in Neurodegenerative Disorders

Alterations in NPY levels have been observed in several neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. nih.govresearchgate.netkeio.ac.jp These changes are often considered to be part of an endogenous effort to counteract the degenerative processes. nih.govresearchgate.net The neuroprotective potential of NPY is attributed to its ability to modulate multiple pathological mechanisms that are common across these disorders. mdpi.comfrontiersin.orgnih.gov

Neuroprotective Mechanisms (e.g., Reduction of Excitotoxicity, Oxidative Stress)

A primary neuroprotective function of NPY is the attenuation of excitotoxicity, a pathological process caused by excessive activation of glutamate (B1630785) receptors, which leads to a massive influx of calcium ions (Ca2+) and subsequent neuronal damage. mdpi.com NPY has been shown to protect hippocampal, cerebral cortex, and retinal cells from glutamate-induced excitotoxicity. mdpi.comresearchgate.net This protection is primarily mediated through the activation of Y2 and Y5 receptors. mdpi.comnih.gov By activating these receptors, NPY can inhibit voltage-gated calcium channels and reduce glutamate receptor overactivity, thereby lowering intracellular Ca2+ concentrations. mdpi.com

In addition to combating excitotoxicity, NPY plays a crucial role in mitigating oxidative stress, another key factor in neurodegeneration. mdpi.comresearchgate.net Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. NPY can attenuate oxidative stress by inhibiting the production of ROS through the modulation of Y1 and Y2 receptors. mdpi.com It also protects mitochondria, the primary site of cellular ROS production, from oxidative damage. mdpi.comresearchgate.net Studies on human neuroblastoma SH-SY5Y cells have shown that NPY can alleviate the acute oxidative stress induced by glutamate and endoplasmic reticulum (ER) stress agents like tunicamycin. nih.gov This is achieved in part by modulating the Akt/FoxO3a signaling pathway, which is involved in the cellular response to oxidative damage. nih.gov

Receptor(s)MechanismOutcomeModel System
Y2, Y5 Inhibition of glutamate receptor overactivity and voltage-gated calcium channels. mdpi.comnih.govReduction of intracellular Ca2+ influx and protection against glutamate-induced excitotoxicity. mdpi.comnih.govIn vitro (hippocampal, cerebral cortex, retinal cells). mdpi.comresearchgate.net
Y1, Y2 Inhibition of reactive oxygen species (ROS) production. mdpi.comAttenuation of oxidative stress. mdpi.comIn vitro studies. mdpi.com
Not Specified Modulation of the Akt/FoxO3a signaling pathway. nih.govAlleviation of oxidative damage caused by glutamate and tunicamycin. nih.govHuman neuroblastoma SH-SY5Y cells. nih.gov

Modulation of Autophagy and Neurotrophic Factor Expression (e.g., Brain-Derived Neurotrophic Factor)

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. Impairment of this process is a hallmark of aging and contributes to the accumulation of toxic protein aggregates seen in many neurodegenerative diseases. nih.gov NPY has emerged as a significant modulator of autophagy. nih.govfrontiersin.orgnih.gov Research indicates that NPY stimulates autophagy in the hypothalamus, a key brain region for regulating metabolism and aging. nih.govnih.govtandfonline.com This stimulation is mediated through the activation of Y1 and Y5 receptors, which in turn activate several downstream signaling pathways, including PI3K, MEK/ERK, and PKA. nih.govtandfonline.com By enhancing autophagy, NPY may help clear the protein aggregates that are toxic to neurons. mdpi.com

Furthermore, NPY has a well-established relationship with neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF). BDNF is crucial for neuronal survival, growth, and differentiation. frontiersin.org NPY and BDNF can stimulate each other's expression in a reciprocal manner, creating a positive feedback loop that enhances neurogenesis and neuronal survival. mdpi.com Studies have shown that BDNF increases the expression of NPY mRNA and promotes the maturation of NPY-producing neurons in cortical cultures. nih.gov Conversely, the neuroprotective effects of NPY in some models of Alzheimer's disease are linked to its ability to modulate BDNF levels. mdpi.com

Target ProcessNPY Receptor(s) InvolvedSignaling PathwaysKey Findings
Autophagy Y1, Y5. nih.govtandfonline.comPI3K, MEK/ERK, PKA. nih.govtandfonline.comNPY stimulates autophagy in hypothalamic neurons, potentially aiding in the clearance of toxic proteins. nih.govnih.gov
Neurotrophic Factor Expression Not specifiedNot specifiedNPY and BDNF mutually enhance each other's expression, promoting neuronal survival and neurogenesis. mdpi.comnih.gov

Impact on Apoptosis and Necrotic Processes

Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are two major forms of cell demise that contribute to neuronal loss in neurodegenerative disorders. nih.gov NPY has demonstrated the ability to counteract both of these processes. researchgate.net In models of glutamate excitotoxicity, NPY can protect retinal cells from both necrotic and apoptotic cell death. nih.gov The protection against necrosis is mediated by Y2, Y4, and Y5 receptors, while the anti-apoptotic effect is primarily mediated by the Y5 receptor. nih.gov

The anti-apoptotic actions of NPY are linked to its ability to modulate key signaling pathways involved in cell death. For instance, in SH-SY5Y cells exposed to glutamate, NPY treatments were found to attenuate the pro-apoptotic activation of the ERK1/2 and JNK/BAD pathways. nih.gov Furthermore, NPY can suppress ER stress-induced apoptosis by downregulating the expression of key ER stress markers such as BiP, phospho-eIF2α, and CHOP. nih.gov These findings highlight NPY as a multifaceted neuroprotective agent that can interfere with multiple cell death pathways. researchgate.netnih.gov

Cell Death ProcessNPY Receptor(s) InvolvedProtective MechanismModel System
Necrosis Y2, Y4, Y5. nih.govInhibition of glutamate-induced necrotic cell death. nih.govRat retinal cells. nih.gov
Apoptosis Y5. nih.govInhibition of glutamate-induced apoptotic cell death. nih.govRat retinal cells. nih.gov
Apoptosis Not specifiedAttenuation of pro-apoptotic ERK1/2 and JNK/BAD pathways; suppression of ER stress markers. nih.govHuman neuroblastoma SH-SY5Y cells. nih.gov

Involvement in Metabolic Dysregulation Pathophysiology

The NPY system is a critical regulator of energy homeostasis, and its dysregulation is deeply implicated in the pathophysiology of metabolic disorders such as obesity and hypertension. karger.comnih.gov NPY's effects on metabolism are complex, involving both central and peripheral pathways. nih.gov

Mechanisms in Obesity Development

NPY is one of the most potent orexigenic (appetite-stimulating) peptides known. numberanalytics.comforhers.com Within the hypothalamus, particularly the arcuate nucleus, NPY neurons play a central role in integrating peripheral signals about energy status to regulate food intake and energy expenditure. nih.govresearchgate.net Activation of these neurons, which co-express Agouti-related peptide (AgRP), potently stimulates food intake, with a particular preference for carbohydrates, and decreases energy expenditure, promoting energy storage as fat. grantome.comnih.gov

The orexigenic effects of NPY are primarily mediated by the Y1 and Y5 receptors in the hypothalamus. numberanalytics.comdiabetesjournals.org Chronic administration of NPY into the hypothalamus of animal models leads to hyperphagia, increased body weight, and the development of obesity. grantome.com The expression and release of NPY are regulated by peripheral hormones that signal energy status; for example, the anorexigenic hormone leptin (produced by fat cells) suppresses NPY expression, while the orexigenic hormone ghrelin (produced by the stomach) stimulates it. numberanalytics.com In states of obesity and insulin (B600854) resistance, the normal feedback regulation of NPY can become dysregulated, contributing to a persistent state of positive energy balance. nih.gov Furthermore, NPY influences glucose and lipid metabolism by modulating insulin sensitivity and regulating processes like lipolysis (the breakdown of fats) and lipogenesis (the creation of fats). numberanalytics.com

Contributions to Hypertension Pathophysiology

NPY is a significant modulator of cardiovascular function and is implicated in the pathophysiology of hypertension. nih.govfrontiersin.org It is co-released with norepinephrine (B1679862) from sympathetic nerves that innervate blood vessels. nih.govfrontiersin.org NPY exerts potent vasoconstrictor effects, primarily through the activation of postsynaptic Y1 receptors on vascular smooth muscle cells. karger.comphysiology.org This action can directly increase peripheral resistance and blood pressure.

In hypertensive states, the NPY system may be enhanced. nih.gov For instance, plasma NPY levels have been found to be elevated in some individuals with hypertension. physiology.orgnih.gov Research in animal models suggests that the release of NPY and the vasoconstrictor responses to it may be augmented in hypertension, while its presynaptic inhibitory effects (which normally limit norepinephrine release) may be reduced. nih.gov Beyond its direct vasoconstrictor actions, NPY may also contribute to the structural changes seen in hypertension, such as vascular and cardiac hypertrophy, acting as a growth factor. nih.govfrontiersin.org Studies have shown that long-term administration of NPY can lead to increased systolic blood pressure and hypertension-induced cardiac hypertrophy. frontiersin.org The Y5 receptor has also been implicated in NPY's effects on vascular smooth muscle cell proliferation. karger.com

PathophysiologyNPY Receptor(s) InvolvedMechanismOutcome
Obesity Y1, Y5. numberanalytics.comdiabetesjournals.orgStimulation of food intake, decrease in energy expenditure, promotion of fat storage. grantome.comnih.govIncreased appetite, weight gain, and adiposity. numberanalytics.comgrantome.com
Hypertension Y1. karger.comphysiology.orgPotent vasoconstriction of peripheral blood vessels. nih.govfrontiersin.orgIncreased peripheral resistance and blood pressure. frontiersin.org
Hypertension Y1, Y5. karger.comfrontiersin.orgPromotion of vascular and cardiac smooth muscle cell proliferation. nih.govfrontiersin.orgVascular and cardiac hypertrophy/remodeling. nih.govfrontiersin.org

Role in Dyslipidemia and Atherosclerosis Progression

Human Neuropeptide Y (NPY) is increasingly recognized for its significant role in the pathophysiology of dyslipidemia and the progression of atherosclerosis. nih.gov Elevated peripheral levels of NPY contribute to the development of atherosclerotic cardiovascular disease (ASCVD) through multiple mechanisms. nih.gov

The peptide is involved in vascular endothelial dysfunction, a critical early event in atherosclerosis. It also promotes the formation of foam cells, which are lipid-laden macrophages that constitute the fatty streak of early atherosclerotic lesions. nih.govnih.gov NPY stimulates the uptake of oxidized low-density lipoprotein (ox-LDL) in macrophages, a key step in foam cell formation, by interacting with Y1 and Y5 receptors. nih.gov

Furthermore, NPY contributes to the proliferation of vascular smooth muscle cells, a process that contributes to the thickening of the arterial wall and the growth of atherosclerotic plaques. nih.gov The peptide also enhances local inflammatory responses within the plaques and promotes the activation and aggregation of platelets, further contributing to the progression of atherosclerosis and the risk of thrombotic events. nih.gov

Beyond its direct effects on the vasculature, NPY is associated with several risk factors for ASCVD, including dyslipidemia, hypertension, obesity, and diabetes. nih.gov Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major driver of atherosclerosis. ecrjournal.commdpi.com The atherogenic lipoprotein phenotype, often associated with insulin resistance, involves an increased proportion of small, dense low-density lipoprotein (sdLDL) particles, which are highly atherogenic. mdpi.com

Pathways in Insulin Resistance Development

Neuropeptide Y plays a crucial role in the intricate pathways leading to the development of insulin resistance, a condition central to the metabolic syndrome and type 2 diabetes. medscape.com NPY neurons in the arcuate nucleus of the hypothalamus are key players in regulating energy balance and glucose homeostasis. nih.gov

Under normal conditions, insulin can inhibit these NPY neurons, leading to reduced food intake. researchgate.net However, in states of obesity and insulin resistance, hypothalamic NPY can become resistant to the inhibitory feedback of elevated insulin levels. nih.gov This resistance contributes to a persistent drive for food intake, exacerbating obesity and metabolic dysfunction.

NPY's influence extends to the pancreas, where it can directly inhibit insulin secretion from pancreatic beta cells via Y1 receptors. researchgate.net This inhibitory action can contribute to the beta-cell dysfunction observed in the progression of type 2 diabetes. oup.com Studies in NPY-deficient mice have shown increased insulin secretion and larger islet size, suggesting that a reduction in islet NPY signaling may be a compensatory mechanism to enhance insulin secretion in response to insulin resistance. oup.com

The development of insulin resistance involves a complex interplay of factors, including genetic predisposition, obesity, and inflammation. medscape.com NPY is positioned as a critical link in this process, integrating signals related to energy status and stress to influence both central and peripheral components of glucose metabolism.

Contributions to Affective Disorders and Addiction Pathophysiology

Mechanisms in Depression and Anxiety Disorders

Neuropeptide Y is deeply implicated in the neurobiology of affective disorders, with a growing body of evidence supporting its role in the pathophysiology of depression and anxiety. frontiersin.orgnih.gov Generally, lower levels of NPY in the cerebrospinal fluid and plasma have been observed in patients with depression. encyclopedia.pub This suggests that a deficiency in NPY signaling may contribute to the development of depressive symptoms.

NPY is thought to exert its antidepressant and anxiolytic effects through several mechanisms. It acts as a neuromodulator, often co-secreted with other neurotransmitters like GABA and glutamate, to regulate neuronal excitability in brain regions critical for emotional processing, such as the amygdala, hippocampus, and prefrontal cortex. nih.govresearchgate.net

The anxiolytic and antidepressant actions of NPY are primarily mediated by the Y1 and Y5 receptor subtypes. researchgate.net Activation of Y1 receptors has been shown to produce potent anti-stress and anxiolytic effects. nih.gov Conversely, blockade of Y2 receptors, which often act as inhibitory autoreceptors, can enhance the release of endogenous NPY, leading to similar anxiolytic outcomes. researchgate.net

Research has also pointed to a sex-specific association of NPY in the pathophysiology of depression and anxiety, with positive correlations found between NPY levels and stress, anxiety, and depression in women but not in men. encyclopedia.pub Furthermore, some antidepressant treatments have been shown to increase NPY levels, suggesting that restoring NPY signaling could be a component of their therapeutic effect. encyclopedia.pubnih.gov

Involvement in Alcohol and Drug Addiction Mechanisms

The NPY system is a significant modulator of the neurobiological responses to alcohol and other drugs of abuse. nih.govresearchgate.net Alterations in NPY and its receptor levels have been observed following both acute and chronic exposure to substances like ethanol, nicotine, psychostimulants, and opioids. nih.gov

In the context of alcohol use disorder, research indicates that NPY plays a crucial role in regulating alcohol consumption and withdrawal. nih.govsciencedaily.com Animal studies have shown that lower levels of NPY are associated with a preference for alcohol and increased susceptibility to withdrawal seizures. sciencedaily.com

The modulation of alcohol intake by NPY appears to be brain-region specific and receptor-subtype dependent. nih.govresearchgate.net For instance, activation of Y1 receptors in the extended amygdala leads to a significant reduction in alcohol consumption. nih.govresearchgate.net Conversely, blocking Y2 receptors in the same brain region produces a similar effect, likely by increasing the synaptic availability of NPY. nih.govresearchgate.net The Y5 receptor has also been implicated in modulating the reinforcing properties of ethanol. frontiersin.orgnih.gov

Genetic studies in humans have suggested a link between the NPY system and a more severe form of alcohol dependence, particularly involving withdrawal symptoms and co-occurring cocaine dependence. sciencedaily.com This highlights the potential of the NPY system as a therapeutic target for treating addiction and preventing relapse. nih.gov

Modulation of Mesolimbic Dopaminergic Systems

The mesolimbic dopamine (B1211576) system, a critical neural circuit for reward, motivation, and reinforcement, is significantly modulated by Neuropeptide Y. nih.gov This interaction is central to NPY's role in addiction and reward-related behaviors. The nucleus accumbens (NAc), a key component of the mesolimbic pathway, has one of the highest concentrations of NPY in the brain. pnas.orgnih.gov

NPY can influence dopamine release in the mesolimbic system. nih.gov The specific effect of NPY on dopamine synthesis and release appears to be dependent on the receptor subtype involved. Y1 and Y5 receptor activation seems to attenuate dopamine synthesis, while Y2 receptor activation can stimulate it. researchgate.net This complex modulation suggests that NPY can fine-tune the activity of the reward pathway.

By modulating the mesolimbic dopamine system, NPY can influence the rewarding properties of both natural rewards, like food, and drugs of abuse. nih.gov For example, NPY in the NAc is involved in increasing fat intake and has been shown to induce conditioned place preference, indicating its role in reward processing. pnas.org

The interaction between NPY and the mesolimbic dopamine system is also implicated in affective disorders. The NAc is involved in depression and anxiety, and NPY's modulation of this region may contribute to its anxiolytic and antidepressant effects. pnas.org Tianeptine, an antidepressant, for instance, modestly enhances mesolimbic dopamine release. wikipedia.org

Role in Proliferative Disorders

Neuropeptide Y has a multifaceted role in proliferative disorders, including various types of cancer. The expression of NPY and its receptors (Y1, Y2, and Y5) has been identified in numerous tumor tissues, where they can influence cell proliferation, migration, and angiogenesis. mdpi.com

The effect of NPY on cell proliferation can be either stimulatory or inhibitory, depending on the cancer type and the specific receptor involved. For example, in breast cancer, NPY has been shown to promote the proliferation and migration of cancer cells, primarily through Y5 receptors. mdpi.com A switch in receptor expression from Y2 in normal breast tissue to Y1 in primary tumors has also been observed, suggesting a role for this shift in neoplastic transformation. mdpi.com

Conversely, in human hepatocellular carcinoma, NPY, acting via the Y1 receptor, can block tumor cell growth by inactivating the MAPK pathway. mdpi.com In this context, lower Y1 receptor expression is associated with a poorer prognosis. mdpi.com

NPY's proliferative effects are not limited to cancer cells. It also promotes the proliferation of various stem and progenitor cells, including neuronal precursors in the hippocampus and subventricular zone, as well as retinal neural progenitor cells. nih.gov This proliferative effect is often mediated by the Y1 receptor and involves downstream signaling pathways such as the ERK1/2 pathway. nih.gov

The involvement of NPY in angiogenesis, the formation of new blood vessels, is also a critical aspect of its role in proliferative disorders, as tumor growth is dependent on an adequate blood supply. mdpi.com

Table of Research Findings on NPY's Role in Pathophysiological Mechanisms

Pathophysiological Area Key Research Findings Involved NPY Receptors References
Dyslipidemia & Atherosclerosis Promotes foam cell formation, vascular smooth muscle cell proliferation, and inflammation in plaques. Y1, Y5 nih.govnih.gov
Insulin Resistance Hypothalamic NPY can become resistant to insulin feedback; inhibits insulin secretion from pancreatic islets. Y1 nih.govresearchgate.netoup.com
Depression & Anxiety Low NPY levels are associated with depression and anxiety; NPY exerts anxiolytic and antidepressant effects. Y1, Y5 encyclopedia.pubresearchgate.netnih.gov
Alcohol & Drug Addiction Modulates consumption and withdrawal from substances of abuse. Y1, Y2, Y5 nih.govresearchgate.netsciencedaily.com
Mesolimbic Dopamine Modulation Modulates dopamine synthesis and release in the nucleus accumbens, influencing reward and motivation. Y1, Y2, Y5 pnas.orgnih.govresearchgate.net

| Proliferative Disorders | Influences cancer cell proliferation, migration, and angiogenesis; promotes stem cell proliferation. | Y1, Y2, Y5 | mdpi.comnih.gov |

Table of Compound Names

Compound Name
Neuropeptide Y
GABA (Gamma-Aminobutyric Acid)
Glutamate
Insulin
Tianeptine
Dopamine

Involvement in Neurological Dysfunctions

This compound plays a significant neuromodulatory role in the central nervous system, and its dysregulation is implicated in various neurological disorders. nih.govnih.gov It exerts its effects through a network of receptors, with Y1, Y2, and Y5 being particularly relevant in the context of neurological function and disease. nih.govembopress.org

NPY is widely regarded as an endogenous anticonvulsant, playing a protective role against excessive neuronal excitability that characterizes epileptic seizures. nih.govnih.govfrontiersin.org During seizures, there is a marked upregulation of NPY expression and release in brain regions like the hippocampus. nih.govfrontiersin.org This increase is considered an endogenous protective mechanism. nih.gov

The anticonvulsant effects of NPY are primarily mediated through the activation of presynaptic Y2 and Y5 receptors. pnas.orgnih.gov Activation of Y2 receptors, which are upregulated in the epileptic hippocampus, suppresses the release of glutamate from excitatory nerve terminals, thereby dampening seizure activity. nih.govfrontiersin.org Studies in animal models have shown that Y2 receptor antagonists can precipitate seizures, while Y2 receptor agonists have potent anti-seizure effects. nih.govfrontiersin.org Similarly, the Y5 receptor is also involved in mediating NPY's inhibitory actions in the hippocampus. pnas.org Mice lacking the Y5 receptor are more sensitive to chemically induced seizures, and the antiepileptic effects of NPY are absent in their hippocampal slices. pnas.org

In contrast to the anticonvulsant roles of Y2 and Y5 receptors, the Y1 receptor appears to have proconvulsant effects. nih.govnih.gov Activation of Y1 receptors can increase hippocampal excitability. nih.gov Interestingly, in human temporal lobe epilepsy and in animal models, a downregulation of Y1 receptors is often observed, which may represent an adaptive mechanism to counteract seizure activity. nih.govjneurosci.org Therefore, therapeutic strategies targeting the NPY system for epilepsy aim to selectively activate Y2 and Y5 receptors while potentially blocking Y1 receptors. nih.gov

Table 2: Role of Neuropeptide Y Receptors in Epilepsy

NPY Receptor Role in Epilepsy Mechanism of Action Expression Changes in Epilepsy Reference(s)
Y1 Receptor ProconvulsantIncreases hippocampal excitability.Downregulated in the hippocampus. nih.govnih.govjneurosci.org
Y2 Receptor AnticonvulsantPresynaptically inhibits glutamate release.Upregulated in the hippocampus. nih.govnih.govfrontiersin.org
Y5 Receptor AnticonvulsantMediates NPY's inhibitory actions in the hippocampus.- pnas.orgnih.gov

Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to vision loss. nih.gov this compound has emerged as a potential neuroprotective agent in the context of glaucoma. nih.govoup.com

Studies in experimental models of glaucoma have demonstrated that NPY treatment can preserve the structural and functional integrity of the inner retina. nih.govoup.com Specifically, NPY administration helps to mitigate the death of RGCs and reduce axonal damage in the optic nerve under conditions of elevated intraocular pressure (IOP), a major risk factor for glaucoma. nih.gov One of the key mechanisms underlying this neuroprotection is the reduction of neuroinflammation. NPY treatment has been shown to effectively reduce the activation of glial cells (astrocytes and microglia), as indicated by the decreased expression of glial fibrillary acidic protein (GFAP) and Iba-1. nih.govoup.com

The neuroprotective effects of NPY are mediated through specific signaling pathways. Molecular analysis has revealed that NPY activates the PI3K/Akt and MAPK signaling pathways, which are known to be involved in cell survival and protection against apoptosis. nih.govoup.commq.edu.au Furthermore, under glaucomatous conditions, the endogenous levels of NPY and its receptors, particularly Y1 and Y4, are negatively affected in the retina. researchgate.netoup.com NPY treatment can help restore the expression of these components. oup.com

A significant challenge for the therapeutic use of full-length NPY (NPY1-36) is its vasoconstrictive effect, mediated by the Y1 receptor, which could be detrimental to retinal blood flow. arvojournals.org To circumvent this, a truncated analog, NPY3-36, which selectively activates Y2 and Y5 receptors without binding to the Y1 receptor, has been investigated. arvojournals.org In an experimental glaucoma model, NPY3-36 demonstrated significant neuroprotective effects, preserving inner retinal function and RGC survival, without causing the undesirable vasoconstriction. arvojournals.org

Table 3: Neuroprotective Mechanisms of Neuropeptide Y in Glaucoma

Mechanism Effect Mediating Receptors Signaling Pathway Reference(s)
Retinal Ganglion Cell (RGC) Survival Preserves RGC structure and function, mitigates axonal damage.Y2, Y5 (implicated with NPY3-36)PI3K/Akt, MAPK arvojournals.orgnih.govoup.com
Anti-inflammatory Action Reduces activation of astrocytes and microglia.Not explicitly defined in all studies.- nih.govoup.com
Receptor Modulation Restores levels of endogenous NPY and its receptors (Y1, Y4).-- researchgate.netoup.com
Vasculature Full-length NPY (NPY1-36) causes vasoconstriction; NPY3-36 does not.Y1 (vasoconstriction); Y2/Y5 (no vasoconstriction)- arvojournals.org

Implications in Gastrointestinal Pathologies (e.g., Inflammatory Bowel Disease)

The interplay between the nervous and immune systems, often referred to as the gut-brain axis, is critical in maintaining intestinal homeostasis, and its disruption is a key factor in the pathophysiology of inflammatory bowel disease (IBD). nih.govnih.govwikipedia.org this compound, present in enteric neurons, is a significant neuromodulator in the gut and has been implicated in the inflammatory processes of IBD, which includes Crohn's disease and ulcerative colitis. nih.govyakhak.orgkci.go.kr

In both patients with IBD and animal models of colitis, the expression of NPY is consistently upregulated in the colon. nih.govyakhak.org This increase suggests a pro-inflammatory role for NPY in the gut. yakhak.org NPY can directly modulate the activity of various immune cells. nih.govnih.gov It can enhance the proliferation of human colonic lamina propria lymphocytes and stimulate the release of pro-inflammatory cytokines, such as tumor necrosis factor (TNF), from macrophages, an effect often mediated through the Y1 receptor. yakhak.orgnih.govnih.gov Intracolonic administration of a Y1 receptor antagonist has been shown to significantly reduce intestinal inflammation and the levels of pro-inflammatory cytokines like TNF, IL-6, and IFN-γ in experimental colitis models and in cultured biopsies from IBD patients. nih.gov

The source of NPY in the inflamed gut is not limited to enteric nerves; immune cells, including T cells and macrophages, can also produce and release NPY, creating a paracrine or autocrine loop that can sustain inflammation. yakhak.org While NPY itself appears to be pro-inflammatory in IBD, other members of the NPY family, such as Peptide YY (PYY), may have different roles. nih.gov The changes in PYY levels in IBD are thought to be secondary to the primary inflammatory changes driven by molecules like NPY. nih.govcore.ac.uk

Interestingly, some studies have reported decreased NPY expression in the colons of patients with active ulcerative colitis, which was associated with gut dysbiosis. tandfonline.com This highlights the complexity of NPY's role, which may vary depending on the specific context, disease stage, and microbial environment.

Table 4: Involvement of Neuropeptide Y in Inflammatory Bowel Disease (IBD)

Aspect Finding Primary Receptor Involved Reference(s)
NPY Expression Generally upregulated in the inflamed colon in IBD.- nih.govyakhak.org
Immune Modulation Acts as a pro-inflammatory mediator.Y1R yakhak.orgnih.govnih.gov
Cytokine Release Stimulates release of TNF, IL-6, and IFN-γ.Y1R nih.gov
Therapeutic Target Y1R antagonists reduce inflammation in experimental models.Y1R nih.gov
Cellular Source Enteric neurons and immune cells (e.g., T cells, macrophages).- yakhak.org

Advanced Research Methodologies and Models for Human Neuropeptide Y Studies

In Vivo Preclinical Research Models

In vivo models are indispensable for understanding the integrated physiological functions of NPY in a whole-organism context. These models allow for the examination of complex behaviors and systemic effects that cannot be replicated in vitro.

Pharmacological Manipulation via Central Administration (e.g., Intracerebroventricular Injections)

Direct administration of NPY and related compounds into the brain, most commonly through intracerebroventricular (ICV) injections, allows researchers to bypass the blood-brain barrier and directly study the central effects of NPY. This technique has been pivotal in understanding NPY's role in energy metabolism, sleep, and stress responses.

Studies involving ICV injection of NPY in rats have demonstrated that it stimulates food intake, promotes the storage of fat in white adipose tissue, and decreases heat production in brown fat. nih.govphysiology.org These effects on fat tissue occur even when food intake is restricted, indicating a direct metabolic role for central NPY. nih.gov Central administration of NPY has also been shown to induce wakefulness and suppress both non-rapid-eye-movement and rapid-eye-movement sleep in rats. nih.gov

Furthermore, central administration of a Y1 receptor antagonist, BIBP-3226, has been used to investigate the role of NPY in the adaptation to chronic stress in rats. oup.com This research suggests that the anxiolytic effects of NPY are primarily mediated through the Y1 receptor. oup.com In contrast, the Y2 receptor appears to have an anxiogenic effect. oup.com In mice, however, acute central administration of NPY was found to increase food intake without affecting hepatic production of very low-density lipoprotein (VLDL), highlighting species-specific differences in NPY's metabolic actions. nih.gov

Application of Selective Neuropeptide Y Receptor Agonists and Antagonists in Animal Models

NPY Receptor Agonists: The use of selective agonists helps to mimic the effects of NPY at specific receptors. For instance, a Y1 receptor agonist, [Leu(31),Pro(34)]-neuropeptide Y, when injected intracerebroventricularly in rats, was found to increase the volume of brain damage following a stroke. nih.gov Conversely, a Y2 receptor agonist did not have the same effect, suggesting a detrimental role for Y1 receptor activation in the context of ischemic brain injury. nih.gov In models of amyotrophic lateral sclerosis (ALS), intranasal delivery of a selective Y2 receptor agonist did not alter motor deficits or survival in symptomatic mice. nih.gov The development of small molecule NPY receptor agonists is also being explored for novel applications, such as inhibiting mosquito biting behavior by targeting NPY-like receptors in insects. nih.gov

NPY Receptor Antagonists: Selective antagonists are used to block the action of NPY at specific receptors, thereby revealing their function.

Y1 Receptor Antagonists: Compounds like BIBP3226 have been shown to reduce infarct volume after a stroke in rats, indicating a neuroprotective potential for Y1 receptor inhibition. nih.gov NPY1R antagonists are also being investigated for their potential in managing obesity and anxiety disorders, as they can reduce food consumption and anxiety-like behaviors in animal models. patsnap.com In symptomatic ALS mice, intranasal administration of a selective NPY Y1 receptor antagonist was found to improve motor deficits. nih.gov

Y2 Receptor Antagonists: Blocking the Y2 receptor, which acts as a presynaptic autoreceptor to inhibit NPY release, is hypothesized to increase NPY levels and produce anxiolytic effects. nih.gov Preclinical studies have shown that NPY2R antagonists can decrease food intake and body weight in animal models of obesity and reduce anxiety-like behaviors. patsnap.com

Y5 Receptor Antagonists: Both Y1 and Y5 receptors are believed to mediate the appetite-stimulating effects of NPY, and potent and selective antagonists for both have been developed and evaluated in rodent models of obesity. researchgate.net

Direct Nose-to-Brain Delivery Preclinical Models

Intranasal administration has emerged as a non-invasive method for delivering NPY directly to the brain, bypassing the blood-brain barrier. sciencedaily.com This approach has shown significant therapeutic potential in preclinical models of stress-related disorders.

In rodent models of post-traumatic stress disorder (PTSD), intranasal NPY administered before or shortly after a traumatic stressor has been shown to prevent the development of PTSD-like symptoms, such as anxiety and depressive-like behavior. sciencedaily.comnih.gov This treatment was also associated with a reduction in stress-induced increases in plasma stress hormones. sciencedaily.com Furthermore, intranasal NPY has been found to have a profound effect on fear memory, preventing impairments in the extinction of fear memories. nih.govbigthink.com

Studies have also demonstrated the effectiveness of intranasal NPY in mitigating the effects of acute stress, where it was found to be more effective than other neuropeptides like melatonin (B1676174) and oxytocin (B344502) in reducing immobilization time in the forced swimming test and decreasing corticosterone (B1669441) levels. frontiersin.org In models of chronic stress, intranasal NPY has been shown to counteract stress-induced colonic dysmotility, an effect that appears to be mediated through central GABA-A receptors. physiology.org Interestingly, research has highlighted sex differences in the effectiveness of intranasal NPY, with female rodents requiring a significantly higher dose to achieve therapeutic effects against depressive-like behavior compared to males. nih.gov

In Vitro and Ex Vivo Experimental Systems

In vitro and ex vivo models, such as cell cultures, provide a controlled environment to study the direct cellular and molecular actions of NPY on specific cell types, free from the systemic complexities of a whole organism.

Neuronal and Glial Cell Culture Models for Neuropeptide Y Action

Cell culture models using neurons and glial cells have been instrumental in understanding the neuroprotective and proliferative effects of NPY.

Neuronal Cell Cultures: Studies using primary rat cortical neuron cultures have shown that NPY can protect against the toxic effects of β-amyloid, a key pathological hallmark of Alzheimer's disease. cdnsciencepub.comresearchgate.net Pre-treatment with NPY not only counteracted β-amyloid-induced cell death but also influenced the synthesis and release of nerve growth factor (NGF). cdnsciencepub.comresearchgate.net NPY has also demonstrated neuroprotective effects in retinal neural cell cultures against glutamate-induced cell death and drug-induced apoptosis. cdnsciencepub.comnih.gov Furthermore, NPY has been shown to promote the proliferation of neural precursor cells in cultures derived from the hippocampus and subventricular zone, key areas of adult neurogenesis. nih.gov

Glial Cell Cultures: Research indicates that glial cells, including astrocytes and microglia, both express NPY receptors and are targets for NPY's actions. arvojournals.orgfrontiersin.orgusdbiology.com Aggregate cultures of fetal cortical cells, which contain both neurons and glial cells, have been used as a model to study the paracrine interactions between these cell types. nih.gov In these cultures, astrocytes are found in close proximity to NPY neurons, suggesting a role for glia in regulating NPY neuron development and function. nih.gov In vitro experiments on Müller cell (a type of retinal glia) primary cultures have shown that NPY can modulate cell proliferation, with high doses increasing proliferation through the Y1 receptor. frontiersin.org NPY also stimulates astrocyte proliferation, primarily via Y1 receptors. frontiersin.org However, some studies have reported that NPY has no direct effect on the number or immunoreactivity of certain types of glial cells, such as those identified by GFAP staining. researchgate.net

Summary of In Vitro and Ex Vivo Findings for NPY
Cell Culture ModelKey Research Findings on NPY ActionReceptors Implicated
Primary Cortical NeuronsNeuroprotection against β-amyloid toxicity; modulation of NGF synthesis and release. cdnsciencepub.comresearchgate.netNot specified in these studies
Retinal Neural Cell CulturesNeuroprotection against glutamate (B1630785) and drug-induced cell death; promotion of retinal neural progenitor cell proliferation. cdnsciencepub.comnih.govY1, Y2, Y5 nih.gov
Hippocampal & Subventricular Zone Precursor CellsPromotes proliferation and neuronal differentiation. nih.govY1 nih.gov
Müller Glial CellsModulates cell proliferation (high doses increase proliferation). frontiersin.orgY1 frontiersin.org
AstrocytesStimulates proliferation. frontiersin.orgY1 frontiersin.org

Tissue Slice Preparations for Neurotransmitter Release and Electrophysiological Studies

Tissue slice preparations are a cornerstone of neuropharmacological research, providing an invaluable in vitro model that preserves the local cellular architecture and synaptic connectivity of a brain region. This methodology is particularly crucial for studying the effects of human Neuropeptide Y on neuronal communication. Acute brain slices, typically from the hippocampus or neocortex, are maintained in a viable state in an artificial cerebrospinal fluid, allowing for detailed electrophysiological and neurochemical analysis. researchgate.netnih.gov

Electrophysiological studies in these slices often involve intracellular or extracellular recordings from individual neurons or neuronal populations. bohrium.com Techniques such as paired-pulse stimulation are used to probe presynaptic mechanisms. For instance, studies in rat hippocampal slices have shown that NPY can reduce the amplitude of synaptic responses, pointing to its role in modulating neurotransmitter release. researchgate.net Specifically, NPY is thought to exert its effects, such as seizure suppression, by activating presynaptic Y2 receptors, which in turn inhibit voltage-gated calcium channels and reduce the probability of glutamate release from excitatory synapses. nih.gov

This model has been extended to human tissue, often obtained from therapeutic surgeries for conditions like drug-resistant temporal lobe epilepsy. nih.gov Such studies provide direct evidence of NPY's function in the human brain. Research on human hippocampal slices has demonstrated that NPY can reduce glutamate release, highlighting its potential as a neuromodulator in pathological conditions. nih.gov These preparations allow researchers to apply NPY and its receptor-specific antagonists directly to the tissue while recording the resulting changes in neuronal firing and synaptic transmission, thereby elucidating the peptide's influence on neural circuit function. nih.govbohrium.com

Biochemical and Molecular Analytical Techniques

Mass Spectrometry (MS) and Peptidomics for Quantification and Identification

Mass spectrometry (MS) has become an indispensable tool for the specific and sensitive quantification of neuropeptides. nih.gov Unlike immunoassays, which can struggle to differentiate between a parent peptide and its metabolites, MS-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), can provide detailed and accurate quantification of NPY and its various forms. nih.govacs.org A highly sensitive micro-liquid chromatography-tandem mass spectrometry (micro-LC-MS/MS) assay has been validated for the simultaneous quantification of endogenous NPY and its key metabolites—NPY(2-36), NPY(3-36), NPY(1-35), and NPY(3-35)—in human plasma. nih.govacs.org This is critical because these metabolites can have different affinities for NPY receptors and thus mediate distinct biological effects. nih.gov

The method achieves remarkable sensitivity, with lower limits of quantification (LLOQ) in the sub-picomolar range, which is necessary given the very low circulating concentrations of these peptides. nih.govacs.org Studies using this technique have revealed that in resting healthy individuals, NPY(3-36) is the most abundant circulating form of the peptide. nih.govacs.org

Peptidomics, a broader application of mass spectrometry, aims for the comprehensive and untargeted identification of all peptides within a biological sample in a single experiment. nih.govnih.govyoutube.com This approach is powerful for discovering novel bioactive peptides and for understanding the complex processing of prohormones into their final, active forms. nih.gov In the context of NPY, peptidomics can identify not only the mature 36-amino acid peptide but also its C-terminally extended precursor, NPY-Gly, providing insights into the peptide's maturation process within developing tissues. nih.govacs.org

Table 1: Quantification of NPY and its Metabolites in Human Plasma using micro-LC-MS/MS This interactive table summarizes key findings from a study quantifying NPY and its metabolites.

AnalyteLower Limit of Quantification (LLOQ)Key Finding in Healthy Volunteers
NPY (1-36) 0.03 - 0.16 pM nih.govConcentrations increase during orthostasis. nih.gov
NPY (2-36) 0.03 - 0.16 pM nih.govQuantified alongside parent NPY. nih.gov
NPY (3-36) 0.03 - 0.16 pM nih.govMain circulating peptide in resting conditions. nih.govacs.org
NPY (1-35) 0.03 - 0.16 pM nih.govA measured metabolite. nih.gov
NPY (3-35) 0.03 - 0.16 pM nih.govA measured metabolite. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, which is crucial for understanding their function. springernature.com Multiple studies have employed two-dimensional (2D) ¹H NMR to elucidate the structure of human NPY. nih.govmonash.edunih.gov These investigations have revealed that NPY adopts a characteristic hairpin-like structure known as the "PP-fold" (pancreatic polypeptide-fold). nih.gov

This structure consists of two distinct regions: an N-terminal polyproline-like helix and a C-terminal α-helix (residues 13-36), which are connected by a β-turn. nih.govmonash.edunih.gov A key feature of this fold is the close proximity of the N- and C-terminal ends of the peptide chain. nih.gov While the C-terminal α-helix is generally well-defined, the N-terminal segment can be poorly defined or disordered. nih.govmonash.edu This conformational plasticity is believed to be important for its ability to recognize and activate different NPY receptor subtypes. nih.gov Some NMR studies also suggest that under certain conditions, NPY has a propensity to form dimers or higher-order aggregates, where the helical components pack against each other in an antiparallel fashion. monash.edunih.gov

Immunohistochemistry and Immunocytochemistry for Anatomical and Cellular Localization

Immunohistochemistry (IHC) and immunocytochemistry (ICC) are fundamental techniques used to visualize the distribution and localization of specific proteins like NPY within tissues and cells. nih.govfrontiersin.org These methods rely on highly specific antibodies that bind to the target protein, which is then visualized using chromogenic or fluorescent detection systems. frontiersin.orgthermofisher.com

Using these techniques, researchers have mapped the extensive distribution of NPY in the human brain. NPY-immunoreactive neurons and fibers have been identified in numerous regions, including the cerebral cortex, hippocampus, hypothalamus, and pituitary gland. nih.govnih.govnih.gov For example, in the human frontal cortex, NPY-containing neurons, identified as non-pyramidal interneurons, are found in most cortical layers. nih.gov In the human pituitary, NPY-immunoreactive varicose axons are densely located in the neural lobe, with a moderate number of NPY-positive cells in the anterior lobe. nih.gov

These studies not only reveal the anatomical location of NPY but also provide insights into its cellular localization. Immunostaining is typically observed in neuronal cell bodies (somata), dendrites, and axons, forming a delicate plexus in the neuropil. nih.govnih.gov This detailed mapping is essential for understanding the potential sites of NPY release and action within specific neural circuits.

Gene Expression Profiling (e.g., mRNA Abundance, Microarray Hybridization)

Gene expression profiling techniques are used to understand the regulation of the NPY gene and the factors that control its transcription into messenger RNA (mRNA). Studies have utilized transient expression and in vitro transcription assays to identify critical DNA sequences, known as cis-acting elements, within the promoter region of the human NPY gene. nih.govresearchgate.net For instance, a specific sequence (CCCCTCC) located between positions -63 and -51 relative to the transcription start site has been shown to be necessary for NPY gene expression in a human cell line. nih.gov This region binds a sequence-specific protein, demonstrating a mechanism for transcriptional control. nih.gov

Measuring the abundance of NPY mRNA is a direct way to assess the level of gene expression in different tissues or under various physiological and pathological conditions. While specific microarray data for human NPY is not detailed in the provided context, the principle of microarray hybridization allows for the simultaneous measurement of the expression levels of thousands of genes, including NPY. This can reveal correlations between NPY expression and various states, such as disease or drug treatment. Studies have found, for example, that NPY mRNA expression can be altered in the prefrontal cortex of patients with schizophrenia and that its expression may be regulated by other factors like brain-derived neurotrophic factor (BDNF). frontiersin.org The National Center for Biotechnology Information (NCBI) Gene database also compiles expression data from various projects, showing NPY expression across numerous human tissues. nih.gov

Receptor Binding and Radioligand Assays

Receptor binding assays are used to characterize the interaction between a ligand, such as NPY, and its receptors. wikipedia.org These assays are fundamental for determining the affinity and selectivity of NPY and its analogs for the different NPY receptor subtypes (e.g., Y1, Y2, Y4, Y5). documentsdelivered.comportlandpress.com

The classic method is the radioligand binding assay, which involves using a radioactively labeled version of a ligand (a radioligand) to quantify receptor binding. wikipedia.orgnumberanalytics.com For the NPY system, ligands such as Peptide YY (PYY) or specific NPY analogs are often labeled with iodine-125 (B85253) (¹²⁵I) (e.g., [¹²⁵I]PYY). nih.gov In a typical competition binding experiment, a constant concentration of the radioligand is incubated with cells or tissue membranes expressing the receptor of interest, along with varying concentrations of an unlabeled competitor compound (like NPY itself or a synthetic analog). By measuring the displacement of the radioligand, the binding affinity (expressed as a Ki or pKi value) of the unlabeled compound can be calculated. acs.org For example, a study using [¹²⁵I]PYY to label receptors in the human pituitary neural lobe found that the binding was inhibited by the Y2-preferring analog NPY(13-36) with a Ki of 5.3 nM, indicating the presence of Y2 receptors. nih.gov

While powerful, radioligand assays have drawbacks related to the handling of radioactive materials. acs.org Consequently, newer fluorescence-based techniques, such as NanoBRET (Bioluminescence Resonance Energy Transfer), have been developed. nih.gov These homogeneous, wash-free assays can directly measure ligand affinities in real-time and are sensitive to conformational changes in the receptor's binding pocket. nih.gov

Table 2: Example Binding Affinities (Ki) of NPY-related Ligands at Human NPY Receptors This interactive table provides examples of binding affinities determined through receptor binding assays.

LigandReceptor SubtypeReported Binding Affinity (Ki or pKi)Method
NPY(13-36) Y2 ReceptorKi = 5.3 nM nih.govRadioligand Competition Assay ([¹²⁵I]PYY)
[Leu³¹,Pro³⁴]NPY Y2 ReceptorKi = 390 nM nih.govRadioligand Competition Assay ([¹²⁵I]PYY)
Fluorescent Cyclic Hexapeptide (cpd 16) Y4 ReceptorpKi = 9.71 acs.orgRadioligand Competition Assay
Fluorescent Cyclic Hexapeptide (cpd 17) Y4 ReceptorpKi = 9.22 acs.orgRadioligand Competition Assay

Functional Neuroimaging Techniques

Positron Emission Tomography (PET) is a powerful in-vivo neuroimaging technique that allows for the quantitative mapping of molecular targets, such as receptors, in the living brain and peripheral tissues. nih.govox.ac.uk For the this compound (NPY) system, PET imaging has been instrumental in elucidating the distribution and density of NPY receptors, which are implicated in a wide range of physiological processes and diseases, including obesity, epilepsy, anxiety, and cancer. ox.ac.ukbiospace.com The development of specific radiotracers—biologically active molecules labeled with a short-lived positron-emitting isotope like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F)—is central to this methodology. ox.ac.uk

These radiotracers are designed to bind with high affinity and selectivity to a specific NPY receptor subtype (e.g., Y1, Y2, Y5). Once administered, the tracer travels through the bloodstream and binds to its target receptors. The positron emissions are detected by the PET scanner, generating a three-dimensional image that reflects the concentration and location of the receptors.

Research findings using PET have provided significant insights. For instance, studies in rhesus monkeys with the ¹⁸F-labeled Y1 receptor antagonist, [¹⁸F]Y1-973, demonstrated rapid blood-brain barrier penetration and a distribution pattern consistent with known Y1 receptor densities, with the highest uptake in the striatum and cortical regions. ox.ac.uk Similarly, the development of N-[¹¹C-methyl]-JNJ-31020028, a PET radioligand for the Y2 receptor, has enabled the study of this receptor in the living brain of pigs, showing high densities in the hippocampus and thalamus. nih.govresearchgate.net These tools are crucial for understanding the receptor's role in brain disorders and can be used to assess whether new drugs successfully engage with their intended target in the central nervous system. ox.ac.uknih.gov

Beyond the brain, PET imaging of NPY receptors is a promising avenue in oncology. The Y1 receptor, for example, is overexpressed in a high percentage of primary breast cancers and their metastases. ox.ac.ukwikipedia.org Researchers have developed ¹⁸F-labeled NPY analogues that show specific uptake in Y1 receptor-expressing tumors in animal models, suggesting their potential as diagnostic tools for cancer imaging. wikipedia.orgnih.gov

Interactive Data Table: PET Radioligands for Neuropeptide Y Receptors

Radiotracer Target Receptor Key Findings / Application Citation(s)
[¹⁸F]Y1-973 Y1 Non-peptide antagonist; readily enters the brain in rhesus monkeys, showing high uptake in the striatum and cortex. Suitable for receptor occupancy studies. ox.ac.uk
¹⁸F-labeled NPY glycopeptide ([¹⁸F]3b) Y1 Peptide-based agonist; demonstrated Y1R-specific uptake in MCF-7 breast cancer tumors in mice, with reduced kidney uptake compared to other derivatives. nih.gov
N-[¹¹C-methyl]-JNJ-31020028 Y2 Antagonist; first candidate radioligand for in-vivo PET imaging of Y2 receptors. Showed specific binding in the hippocampus, thalamus, and caudate in pigs. nih.govresearchgate.net
[K⁴(DOTA),F⁷,P³⁴]NPY Y1 Peptide-based analogue for labeling with isotopes like ¹¹¹In for SPECT imaging, a related technique. nih.gov

Genetic and Gene Editing Approaches

Gene therapy represents a frontier in treating neurological and other disorders by directly manipulating the expression of therapeutic genes. For the NPY system, strategies have focused on using viral vectors—typically adeno-associated viruses (AAV) or lentiviruses (LV)—to deliver the gene encoding human NPY or its receptors into specific brain regions. nih.govnih.govucsb.edu This approach is particularly explored for intractable conditions like temporal lobe epilepsy, where NPY is known to act as an endogenous anticonvulsant. nih.govnih.gov

The core strategy involves locally overexpressing NPY to rebalance (B12800153) the excitatory/inhibitory circuits that become dysfunctional in epilepsy. nih.gov Early preclinical studies in rat models of epilepsy demonstrated that injecting AAV vectors carrying the human NPY gene into the hippocampus or piriform cortex could successfully suppress seizures. nih.gov

Research has since evolved to more complex and potentially more effective strategies:

Co-expression of Receptors: Researchers found that simply increasing NPY levels might not be sufficient if the corresponding receptors are not available to mediate its inhibitory effects. This led to strategies that deliver not only the NPY gene but also the gene for one of its key inhibitory receptors, such as the Y2 or Y5 receptor. nih.govnih.gov

Dual-Gene Vectors: To improve efficiency, single AAV vectors have been engineered to express both NPY and its Y2 receptor simultaneously. ucsb.edu This combined overexpression proved to have a superior seizure-suppressant effect compared to delivering either gene alone in animal models. ucsb.edu

Cell-Specific Targeting: More refined approaches use specific promoters, like the minimal CamKIIa(0.4) promoter, to direct transgene expression primarily to excitatory neurons. nih.govnih.gov This allows the released NPY to selectively inhibit these neurons, which are hyperactive during seizures, and establishes an autoregulatory feedback loop where the over-expressed Y2 receptors on the same neurons can be activated by the NPY they release. nih.govnih.gov

These gene therapy strategies, while still in preclinical development, provide proof-of-concept that modulating the NPY system at the genetic level can have profound therapeutic effects on brain disorders characterized by neuronal hyperexcitability. nih.govucsb.edu

Reverse genetics encompasses approaches that seek to understand the function of a gene by analyzing the phenotypic effects of its altered expression. RNA interference (RNAi) is a powerful reverse genetics tool that leverages a natural cellular mechanism for silencing gene expression. khanacademy.orgyoutube.com The methodology involves introducing a small, double-stranded RNA molecule, known as a small interfering RNA (siRNA), that is complementary to the messenger RNA (mRNA) of a target gene. khanacademy.org This siRNA molecule is incorporated into an RNA-induced silencing complex (RISC), which then seeks out and degrades the target mRNA, effectively preventing the synthesis of the corresponding protein. youtube.com

In the context of this compound research, RNAi and siRNA provide a precise method to transiently "knock down" the expression of NPY or its receptors (Y1, Y2, Y5, etc.) in specific cells or tissues. This allows researchers to investigate the specific roles these components play in various physiological and pathological processes. For example, by silencing the NPY gene or a specific NPY receptor in hypothalamic neurons, researchers can study their precise contribution to appetite regulation and energy balance, which is crucial for obesity research. researchgate.netnih.gov

While direct preclinical studies detailing the use of siRNA to target the NPY gene itself are emerging, the methodology is widely applied to pathways in which NPY is a key player:

Obesity and Metabolism: The NPY system is a critical regulator of energy homeostasis. ox.ac.uknih.gov siRNA technology is being used in preclinical studies to target genes involved in obesity. biospace.com By silencing genes downstream of or interacting with NPY signaling pathways in adipose tissue or the brain, scientists can dissect the mechanisms that link NPY to fat storage and energy expenditure.

Cancer Research: NPY receptors are overexpressed in various cancers, including breast, ovarian, and prostate cancer, where they can influence tumor growth and angiogenesis. nih.govnih.gov siRNA can be used to silence the expression of these receptors in cancer cell lines to validate them as therapeutic targets and to study the impact on cell proliferation and survival. nih.gov

Neurodegenerative Diseases: NPY has been shown to have neuroprotective effects. nih.gov In studying diseases like Parkinson's or Alzheimer's, siRNA can be delivered by peptide carriers to target disease-related genes, and the resulting impact on the NPY system can be evaluated to understand its role as a compensatory or protective mechanism. nih.gov

The development of sophisticated delivery systems, such as nanoparticles or peptide conjugates, is crucial for getting siRNA molecules to their target tissues in vivo, overcoming challenges like degradation and cellular uptake. ucsb.edunih.gov

Future Directions in Human Neuropeptide Y Research

Elucidation of Complex Interplay with Other Neuropeptide Systems and Neurotransmitters

Future research will increasingly focus on the complex interplay between NPY and other signaling molecules, recognizing that NPY does not act in isolation. A significant area of investigation is its interaction with classical neurotransmitters and other neuropeptide systems, which co-regulate a multitude of physiological processes.

GABA and Glutamate (B1630785): A subpopulation of NPY-producing neurons in the arcuate nucleus (ARC) also expresses γ-aminobutyric acid (GABA). oup.com Morphological studies have shown that NPY-immunopositive axon terminals in the paraventricular nucleus (PVN) also contain GABA. oup.comnih.gov This co-localization suggests a coordinated action in regulating functions like feeding. oup.comnih.gov Pharmacological studies support this, demonstrating that co-administration of NPY and the GABA-A receptor agonist, muscimol, produces an amplified feeding response compared to either substance alone. oup.comnih.gov This suggests that NPY and GABA can act together through distinct receptor systems to enhance food intake. oup.com NPY also modulates the release of glutamate. By acting on presynaptic Y2 receptors, NPY can attenuate the release of glutamate, while its action on postsynaptic Y1 receptors directly inhibits target neurons, such as hypocretin cells. nih.gov NPY also reduces the release of glutamate onto GABA neurons in the arcuate nucleus through Y1 and Y5 receptors. nih.gov

Galanin: There is substantial evidence for significant interactions between the NPY and galanin (GAL) systems, particularly in the hippocampus, hypothalamus, and brainstem. nih.gov This interaction is often mediated by the formation of receptor heteromers, specifically between NPY Y1 receptors (NPY1R) and Galanin 2 receptors (GALR2). nih.govmdpi.comfrontiersin.orgnih.gov The activation of these NPY1R-GALR2 complexes has been shown to synergistically enhance the proliferation of neuronal precursor cells in the dentate gyrus, promote the expression of neuroprotective factors, and improve spatial memory. mdpi.comfrontiersin.orgnih.gov This suggests that targeting these receptor complexes with heterobivalent agonists could be a novel therapeutic strategy for neurodegenerative diseases that affect cognition. mdpi.com

The intricate crosstalk between NPY and other signaling systems underscores the complexity of neural regulation. Future studies aim to map these interactions across different brain regions and physiological states to build a more comprehensive model of NPY function.

Table 1: Interactions of Neuropeptide Y with Other Neurotransmitters and Neuropeptides

Interacting SystemKey Receptors InvolvedObserved EffectsPhysiological RelevanceSupporting Evidence (Citation Index)
GABANPY Y1, GABA-ACo-localization in ARC and PVN neurons. Synergistic stimulation of food intake. NPY inhibits neuroendocrine GABA cells.Appetite regulation, energy homeostasis. oup.comnih.govnih.govcapes.gov.br
GlutamateNPY Y1, Y2, Y5NPY presynaptically inhibits glutamate release (via Y2) and postsynaptically inhibits neurons (via Y1). NPY reduces glutamate release onto GABA neurons (via Y1, Y5).Modulation of excitatory transmission, neuroprotection. nih.govnih.gov
GalaninNPY Y1, Galanin R2 (forming NPY1R-GALR2 heteromers)Enhanced neurogenesis, neuroprotection, and improved spatial memory consolidation.Cognition, mood regulation, potential therapy for neurodegenerative diseases. nih.govmdpi.comfrontiersin.orgnih.gov

Advanced Understanding of Receptor Signaling Specificity and Crosstalk

The diverse actions of NPY are mediated by at least four functional G protein-coupled receptors (GPCRs) in humans: Y1, Y2, Y4, and Y5. nih.govfrontiersin.org A key future direction is to understand how activation of these receptors leads to specific, and sometimes opposing, physiological outcomes.

All NPY receptors couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. frontiersin.orgkarger.comguidetopharmacology.orgembopress.org However, their signaling is far more complex, involving the modulation of ion channels and the activation of various kinase cascades. guidetopharmacology.orgembopress.org For instance, NPY receptors can inhibit Ca2+ channels and activate G protein-coupled inwardly rectifying potassium (GIRK) channels. guidetopharmacology.orgembopress.org

A critical area of emerging research is the concept of receptor dimerization and crosstalk. NPY receptors can form both homodimers (e.g., Y1R-Y1R) and heterodimers (e.g., Y1R-Y5R). nih.gov This dimerization can lead to signal amplification and crosstalk between signaling pathways. nih.gov For example, in vascular smooth muscle cells, the proliferative effects of NPY are mediated by Y1 receptors activating PKC and CaMKII pathways, which are amplified at low NPY concentrations by Y5 receptor-mediated inhibition of the PKA pathway. nih.gov This synergy may depend on receptor heterodimerization, where activation of one receptor can transactivate the other, enhancing the signal from a single ligand molecule. nih.gov

Furthermore, the concept of biased agonism is gaining traction in NPY research. nih.govyoutube.comyoutube.com This theory posits that ligands can stabilize distinct receptor conformations, leading to the preferential activation of a subset of signaling pathways over others. nih.gov For example, a biased agonist might activate G-protein signaling without recruiting β-arrestin, or vice versa. youtube.com This opens up the possibility of designing drugs that selectively trigger desired therapeutic effects while avoiding pathways that lead to adverse effects. youtube.com Investigating how different NPY analogues and small molecule ligands induce biased signaling at NPY receptors is a crucial step toward developing more refined therapeutics.

Table 2: Neuropeptide Y Receptor Signaling Pathways

ReceptorPrimary G-protein CouplingKey Downstream PathwaysExample FunctionsSupporting Evidence (Citation Index)
Y1Gi/GoInhibition of adenylyl cyclase, Ca2+ mobilization, MAPK/ERK activation, PI3K/Akt pathway.Vasoconstriction, food intake, cell proliferation, anxiety. karger.comnih.govnih.govfrontiersin.orgnih.gov
Y2Gi/GoInhibition of adenylyl cyclase, inhibition of Ca2+ channels.Presynaptic inhibition of neurotransmitter release, reduced heart rate. embopress.orgnih.govnih.gov
Y4Gi/GoInhibition of adenylyl cyclase. Preferentially binds Pancreatic Polypeptide (PP).Inhibition of GI transit, regulation of energy homeostasis. frontiersin.orgkarger.com
Y5Gi/GoInhibition of adenylyl cyclase, Ca2+ mobilization.Food intake, cardiac hypertrophy, autophagy. nih.govnih.govnih.gov

Refinement of Preclinical Models for Enhanced Translational Relevance

The development of effective NPY-based therapies relies heavily on the quality and predictive power of preclinical models. While rodent models have been invaluable, there is a growing need to refine these models to better mimic human physiology and disease, thereby enhancing their translational relevance.

Current research utilizes various animal models to study the role of NPY in conditions like stress, obesity, and neurodegeneration. For example, the single prolonged stress (SPS) model in rats is used to investigate hyperarousal symptoms associated with post-traumatic stress disorder (PTSD) and the therapeutic potential of intranasal NPY. nih.gov Similarly, transgenic animal models are crucial for studying the role of NPY in the pathogenesis of Alzheimer's disease. nih.gov

However, there are limitations to these models. The complexity of human diseases is often difficult to fully recapitulate in animals. mdpi.com Future efforts will focus on developing more sophisticated models, including:

Humanized Models: These models, which may involve transplanting human cells or expressing human genes (such as NPY receptors) in animals, can provide more accurate insights into how NPY-based drugs will behave in humans.

Advanced In Vitro Systems: The use of human-derived cells, organoids, and "organ-on-a-chip" technology can offer powerful platforms for high-throughput screening and mechanistic studies of the human NPY system, reducing reliance on animal testing for initial stages of drug discovery.

By improving the correlation between preclinical findings and clinical outcomes, these refined models will accelerate the development of safe and effective NPY-targeted therapies.

Development of Novel Research Tools and Methodologies

Progress in understanding the NPY system is intrinsically linked to the development of powerful research tools. The future will see the application of increasingly sophisticated methodologies to study NPY with unprecedented precision.

Historically, techniques like Edman degradation were used for peptide sequencing, but these have been largely superseded by more sensitive and high-throughput methods. biologists.com Modern neuropeptide research leverages a diverse toolkit:

Mass Spectrometry (MS): Advanced MS techniques, such as microflow liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the direct detection and quantitative analysis of NPY and its metabolites in complex biological samples like brain tissue. dntb.gov.uanih.gov MS imaging can also provide spatial information about the distribution of multiple neuropeptides within a single tissue section. dntb.gov.uaresearchgate.net

Genetically Encoded Tools: The development of genetically encoded sensors is revolutionizing the study of neuromodulation. nih.gov For instance, tools like CybSEP2, a sensor for large dense-core vesicle (LDCV) release, can serve as a proxy for monitoring the release of neuropeptides in real-time in living animals. nih.gov

Optogenetics and Chemogenetics: These techniques allow researchers to precisely control the activity of specific NPY-releasing neurons using light (optogenetics) or designer drugs (chemogenetics). dntb.gov.ua This enables the dissection of the exact role of NPYergic circuits in complex behaviors. dntb.gov.ua

Advanced Imaging and Probes: The use of fluorescently labeled ligands, such as TAMRA-PYY, in fluorescence anisotropy assays allows for real-time monitoring of ligand binding to NPY receptors. researchgate.net Furthermore, bispecific radioligands that target both an NPY receptor and another tumor marker (like integrin αVβ3) are being developed for enhanced cancer imaging. mdpi.com

These cutting-edge tools will provide a deeper, more dynamic understanding of NPY synthesis, release, receptor binding, and circuit function in both health and disease.

Table 3: Modern Research Tools for Studying the Neuropeptide Y System

MethodologyApplicationKey AdvantageSupporting Evidence (Citation Index)
Mass Spectrometry (LC-MS/MS)Quantitative analysis of NPY and its metabolites; peptidomics.High sensitivity and specificity for direct detection and quantification. dntb.gov.uanih.gov
Optogenetics/ChemogeneticsPrecise control of NPY neuron activity.High temporal and spatial control to probe circuit function. dntb.gov.ua
Genetically Encoded Sensors (e.g., CybSEP2)Real-time monitoring of neuropeptide release.Allows for in vivo imaging of peptidergic transmission during behavior. nih.gov
Fluorescence-Based Assays (e.g., Anisotropy)Real-time analysis of ligand-receptor binding kinetics.Provides detailed pharmacological characterization of receptor interactions. researchgate.net
Bispecific RadioligandsEnhanced diagnostic imaging for diseases like cancer.Improved target specificity and uptake by co-targeting multiple receptors. mdpi.com

Exploration of Neuropeptide Y System Plasticity and Adaptive Mechanisms in Health and Disease

The NPY system exhibits remarkable plasticity, adapting its expression and function in response to a wide range of internal and external stimuli. A major future research direction is to understand these adaptive mechanisms, as they are central to both maintaining health and contributing to disease pathology.

Stress Resilience: NPY is a key mediator of stress resilience. nih.gov Chronic stress can lead to significant changes in the NPY system. For instance, stress combined with a high-fat diet can increase NPY expression in brain regions like the central amygdala and arcuate nucleus, promoting obesity. frontiersin.org Conversely, NPY has neuroprotective effects and can promote resilience to the negative consequences of stress. nih.govnih.gov Understanding the epigenetic and transcriptional regulation of the NPY gene in response to stress could lead to new strategies for preventing and treating stress-related disorders.

Neurodegenerative Diseases: The NPY system is altered in neurodegenerative conditions like Alzheimer's disease (AD). nih.govnih.gov While some studies report reduced or unchanged NPY levels in the cerebrospinal fluid of AD patients, animal models consistently point to a role for NPY in AD pathogenesis. nih.gov NPY has demonstrated neuroprotective effects in vitro and in vivo, protecting neurons from amyloid-beta toxicity, reducing oxidative stress, and stimulating autophagy through Y1 and Y5 receptors. nih.govnih.gov Exploring how to harness this endogenous neuroprotective capacity is a promising therapeutic avenue.

Synaptic Plasticity: NPY plays a role in synaptic plasticity, a fundamental process for learning and memory. nih.gov It can modulate the expression of ion channels and neurotransmitter release, thereby influencing neuronal excitability and network activity. nih.gov For example, NPY has been implicated in early hippocampal neurogenesis and neuron differentiation. nih.gov

Future research will delve deeper into the molecular mechanisms—including epigenetic modifications, transcriptional control, and post-translational processing—that govern NPY system plasticity. This knowledge is essential for understanding how the system adapts to challenges and how it can be therapeutically manipulated to promote health and combat disease.

Identification of Novel Therapeutic Targets Based on Neuropeptide Y System Modulation

The extensive involvement of NPY in a wide array of physiological and pathological processes makes its system an attractive source of novel therapeutic targets. embopress.orgnih.gov While no NPY-based drugs have yet reached the clinic, ongoing research is identifying promising strategies for therapeutic intervention. nih.gov

Future drug development efforts are focused on several key areas:

Receptor-Selective Ligands: Developing small molecule agonists or antagonists with high selectivity for a specific NPY receptor subtype is a primary goal. nih.gov

Y1 and Y5 Antagonists: These are being investigated as potential treatments for obesity, as these receptors are pivotal in regulating food intake and fat storage. karger.comtandfonline.com

Y2 Antagonists: These compounds have shown potential in increasing bone density by stimulating osteoblast function. nih.gov

Y2 and Y4 Agonists: These have advanced to clinical trials for their anti-obesity effects. nih.gov

Allosteric Modulators: Instead of directly competing with the endogenous ligand at the primary binding site, allosteric modulators bind to a different site on the receptor. nih.gov This can subtly change the receptor's affinity or efficacy for its natural ligand, offering a more nuanced approach to modulation with potentially fewer side effects. nih.gov While research is still in early stages for NPY receptors, this strategy holds significant promise. frontiersin.org

Multi-Target Ligands: Given the complex crosstalk between NPY and other systems, ligands that can modulate multiple targets simultaneously are being explored. nih.gov This includes bispecific ligands that target two different receptors (e.g., NPY1R and GALR2) or a combination of NPY receptor modulators to achieve synergistic effects, for example in the treatment of obesity. frontiersin.orgnih.govnih.gov

The development of these novel therapeutic agents, combined with a deeper understanding of NPY receptor signaling and plasticity, will be critical for translating the vast potential of the NPY system into effective treatments for a range of human diseases.

Table 4: Potential Therapeutic Targets within the Neuropeptide Y System

Therapeutic TargetModulation StrategyPotential Disease IndicationSupporting Evidence (Citation Index)
Y1 ReceptorAntagonistObesity, Cancer, Cardiovascular Disease (vasodilation). karger.comembopress.orgnih.govfrontiersin.org
Y2 ReceptorAntagonist / AgonistOsteoporosis (antagonist), Obesity (agonist). nih.govnih.gov
Y4 ReceptorAgonistObesity. nih.gov
Y5 ReceptorAntagonistObesity, Cardiovascular Disease (preventing hypertrophy). karger.comembopress.orgnih.gov
NPY Receptors (General)Allosteric ModulatorVarious (e.g., Neuropathic Pain, Metabolic Disease). Offers finer control over signaling. nih.govfrontiersin.org
NPY1R-GALR2 HeteromersHeterobivalent AgonistCognitive Disorders, Neurodegenerative Disease. mdpi.comfrontiersin.orgnih.gov

Q & A

Q. What established methodologies are recommended for quantifying NPY levels in human plasma or cerebrospinal fluid (CSF)?

Answer:

  • Immunoassays : Enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA) are standard for detecting NPY in biological fluids. Ensure antibodies are validated for cross-reactivity with NPY fragments or related peptides (e.g., peptide YY) to avoid false positives .
  • Chromatography : High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) improves specificity, particularly in distinguishing NPY isoforms and post-translational modifications .
  • Sampling protocols : Control for circadian variations (NPY levels peak during stress or fasting) and use protease inhibitors to prevent degradation during sample storage .

Q. How does NPY influence appetite regulation, and what experimental models are used to validate this mechanism?

Answer:

  • Mechanistic studies : NPY activates hypothalamic Y1/Y5 receptors to stimulate orexigenic pathways. Use in situ hybridization or CRISPR-edited neuronal cell lines to map receptor expression .
  • Animal models : Knockout mice (NPY⁻/⁻ or Y1R⁻/⁻) and diet-induced obesity models assess feeding behavior. Pair with intracerebroventricular (ICV) NPY infusion to isolate central vs. peripheral effects .
  • Human studies : Correlate plasma NPY levels with hunger scores in fasting cohorts, adjusting for confounders like stress hormones (e.g., cortisol) .

Q. What ethical considerations apply to human studies investigating NPY’s role in stress or anxiety?

Answer:

  • Protocol design : Justify the necessity of human subjects if animal models cannot address the hypothesis (e.g., species-specific receptor dynamics). Include risk-benefit analysis for interventions like NPY administration .
  • Informed consent : Disclose potential psychological impacts (e.g., anxiety induction during stress tests). For biomarker studies using archived samples, confirm de-identification complies with exemption #4 under NIH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in NPY’s role in anxiety disorders across preclinical and clinical studies?

Answer:

  • Dose-response analysis : Preclinical studies often use supraphysiological NPY doses. Compare results with clinical trials using low-dose intranasal NPY (e.g., NCT00748956) to assess translational relevance .
  • Receptor subtype focus : Use Y1R/Y2R-selective agonists/antagonists in animal models to dissect conflicting anxiolytic vs. anxiogenic effects. Validate findings with PET imaging of receptor occupancy in human cohorts .
  • Meta-analysis : Synthesize data from heterogeneous studies (e.g., patient demographics, NPY measurement techniques) using PRISMA guidelines to identify bias sources .

Q. What experimental designs optimize NPY delivery systems for central nervous system (CNS) targeting?

Answer:

  • Nanomedicine approaches : Micellar NPY formulations (e.g., PEG-PLA nanoparticles) enhance blood-brain barrier penetration. Validate efficacy via in vivo fluorescence tracking in rodent models .
  • Intranasal delivery : Optimize absorption using lectin-conjugated carriers, and measure CSF NPY levels post-administration to confirm CNS bioavailability .
  • Comparative trials : Contrast pharmacokinetics of synthetic NPY analogs (e.g., [Ala³¹,Aib³²]-NPY) vs. endogenous NPY in non-human primates .

Q. How should researchers address variability in NPY receptor expression data across tissue types?

Answer:

  • Single-cell RNA sequencing : Resolve heterogeneity in receptor expression (e.g., Y1R in amygdala vs. hippocampus neurons) using spatial transcriptomics .
  • Functional assays : Pair mRNA data with calcium imaging or cAMP assays to confirm receptor activity. For example, NPY’s inhibition of adenylyl cyclase via Gi-coupled Y1R .
  • Cross-species validation : Compare human post-mortem brain samples with transgenic rodent models to identify conserved pathways .

Q. What statistical methods are robust for analyzing NPY’s biphasic effects in disease models (e.g., neuroprotection vs. exacerbation of inflammation)?

Answer:

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models to identify inflection points (e.g., NPY’s shift from anti-inflammatory to pro-inflammatory effects) .
  • Multivariate analysis : Account for covariates like age, sex, and comorbidities in clinical datasets. Use machine learning (e.g., random forests) to predict NPY-associated outcomes .
  • Longitudinal design : Track NPY dynamics over time in chronic disease models (e.g., Alzheimer’s) to distinguish causal roles from compensatory mechanisms .

Q. How to validate NPY’s interaction with non-canonical receptors or signaling pathways?

Answer:

  • Proteomic screens : Co-immunoprecipitation (Co-IP) with NPY-coupled beads identifies novel binding partners (e.g., orphan GPCRs). Validate with bioluminescence resonance energy transfer (BRET) .
  • CRISPR-Cas9 knockout : Systematically silence candidate receptors in cell lines and assess NPY-induced signaling (e.g., ERK phosphorylation) .
  • Structural studies : Cryo-EM of NPY-receptor complexes resolves binding interfaces, guiding mutagenesis experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.